2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Description
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Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDQLFANQXPHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can profoundly enhance their pharmacological profiles. The CF3 group is known to improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic properties. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole, a valuable building block for the synthesis of novel pharmaceutical candidates.
Strategic Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the formation of the benzimidazole core via cyclization of a substituted o-phenylenediamine, followed by a chlorination step to introduce the chloro group at the 2-position. This approach is both logical and supported by established chemical precedents for the synthesis of analogous benzimidazole derivatives.
Overall Reaction Scheme:
Sources
An In-depth Technical Guide to 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The benzimidazole nucleus is a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] First identified for its purine-like structure in the 1940s, the benzimidazole framework has since been integrated into a wide array of therapeutic agents, demonstrating activities ranging from antimicrobial and antiviral to anticancer and antihypertensive.[1] The strategic substitution on this bicyclic system is a key approach in fine-tuning the pharmacological profile of drug candidates.
This guide focuses on a specific, highly functionalized derivative: 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole . The introduction of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, a common strategy in building molecular complexity. Concurrently, the trifluoromethyl group at the 7-position significantly enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug development.[1] This compound is a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological and psychiatric disorders.[1]
Core Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1075753-27-3 |
| Molecular Formula | C₈H₄ClF₃N₂ |
| Molecular Weight | 220.58 g/mol |
| IUPAC Name | 2-chloro-4-(trifluoromethyl)-1H-benzimidazole |
Physicochemical and Spectral Properties
While specific experimental data for this compound is not widely published, the following table summarizes its known properties and expected spectral characteristics based on analyses of closely related analogs.
| Property | Value / Expected Value | Source / Rationale |
| Physical State | Solid | Based on similar benzimidazole structures. |
| Melting Point | >290°C (for nitro-substituted analogues) | High melting points are characteristic of benzimidazoles with strong intermolecular interactions like hydrogen bonding.[1] |
| Purity | >95% (Commercially available) | Supplier specifications. |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | Recommended for maintaining stability of halogenated heterocyclic compounds. |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the δ 7.5-8.0 ppm range. A broad singlet for the N-H proton is anticipated at δ > 12 ppm. | Based on spectral data of analogous benzimidazoles.[2] |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons expected between δ 110-150 ppm. The C-CF₃ signal would appear as a quartet due to C-F coupling. The C-Cl signal is also expected in the aromatic region. | Inferred from published data on substituted benzimidazoles.[2][3][4] |
| IR (cm⁻¹) | N-H stretching expected around 3100-3300 cm⁻¹. C=N stretching around 1620 cm⁻¹. Strong C-F stretching bands anticipated in the 1100-1300 cm⁻¹ region. | Characteristic vibrational frequencies for the functional groups present. |
Proposed Synthesis Protocol
The synthesis of this compound can be logically approached through a multi-step process starting from a commercially available substituted o-phenylenediamine. This protocol is a well-established method for the formation of the benzimidazole core.
Step 1: Synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
This step involves the cyclization of the appropriately substituted o-phenylenediamine with a carbonylating agent.
-
Reactants:
-
3-(Trifluoromethyl)benzene-1,2-diamine
-
Urea or Triphosgene
-
Solvent: Pyridine or Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(trifluoromethyl)benzene-1,2-diamine in pyridine.
-
Add urea in a 1:1.1 molar ratio to the diamine.
-
Heat the reaction mixture to reflux (approximately 120-130°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.
-
Step 2: Chlorination to this compound
The benzimidazolone intermediate is then chlorinated to yield the final product.
-
Reactants:
-
7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Optional: Catalytic amount of DMF
-
-
Procedure:
-
In a fume hood, carefully add 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Basify the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate to a pH of 7-8 to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent chlorine atom and the electron-withdrawing benzimidazole ring system. This makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a versatile intermediate.
Key Applications:
-
Orexin Receptor Antagonists: This class of compounds is a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs). Orexin-A and Orexin-B are neuropeptides that regulate wakefulness. By blocking their receptors (OX1R and OX2R), DORAs can effectively treat insomnia without the side effects associated with traditional hypnotics, such as altering sleep architecture.[5][6]
-
Antimicrobial and Antifungal Agents: The benzimidazole scaffold is a well-known pharmacophore in antimicrobial drug discovery. Derivatives synthesized from this intermediate can be screened for activity against a range of pathogens.
-
Anticancer Therapeutics: Many benzimidazole-containing molecules have shown potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases. The unique electronic properties conferred by the trifluoromethyl group can enhance binding to target proteins.
Potential Signaling Pathway: Orexin Receptor Antagonism
Given its role as a precursor to DORAs, understanding the orexin signaling pathway is crucial. Orexin neurons in the hypothalamus project to and activate various arousal-promoting centers in the brain. Orexin receptor antagonists block this signaling, thereby reducing hyperarousal and promoting sleep.
Caption: Simplified orexin receptor signaling pathway.
Hazard and Safety Information
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following information is based on the known hazards of structurally related halogenated and trifluoromethylated benzimidazoles.
-
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: May be harmful if ingested.
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Spills: In case of a spill, avoid dust formation. Dampen the solid material with a suitable solvent (e.g., ethanol) and transfer to a sealed container for disposal.
-
Always consult a comprehensive and compound-specific Safety Data Sheet before handling any chemical.
Conclusion
This compound is a high-value intermediate for the synthesis of advanced pharmaceutical agents. Its strategic combination of a reactive chlorine atom and a stabilizing trifluoromethyl group on the privileged benzimidazole scaffold provides a powerful platform for the development of novel drugs, particularly in the realm of neuroscience. A thorough understanding of its synthesis, reactivity, and potential biological targets, as outlined in this guide, is essential for researchers aiming to leverage this compound in their drug discovery programs.
References
- El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry.
- Kattimani, P. P., et al. (n.d.). Expedient synthesis of benzimidazoles using amides. Royal Society of Chemistry.
- Mignani, S., et al. (2020). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of Sleep Research.
- Urquhart, P., et al. (2013). Dual orexin receptor antagonists - promising agents in the treatment of sleep disorders. Pharmacological Reports.
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Unambiguous Structure Elucidation of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive, in-depth framework for the complete structure elucidation of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole, a key heterocyclic scaffold in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, grounded in field-proven insights and scientific integrity. We will explore the causality behind experimental choices, from initial spectroscopic screening to definitive crystallographic analysis. Each protocol is designed as a self-validating system, ensuring technical accuracy and trustworthy results. This guide is fortified with in-text citations to authoritative sources, detailed experimental methodologies, structured data tables, and explanatory diagrams to facilitate a thorough understanding of the structure elucidation process.
Introduction: The Significance of Structural Integrity in Benzimidazole Chemistry
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The specific substitution pattern on the benzimidazole ring system dramatically influences its pharmacological profile. This compound, in particular, serves as a crucial intermediate in the synthesis of various drug candidates.[1] The presence of a chloro group at the 2-position offers a reactive handle for further chemical modification, while the electron-withdrawing trifluoromethyl group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.[2]
Given the profound impact of isomeric and structural purity on biological function and safety, unambiguous structure elucidation is not merely a procedural step but a cornerstone of drug development. This guide will systematically navigate the analytical journey required to confirm the precise molecular architecture of this compound.
The Elucidation Workflow: A Multi-Technique Approach
The definitive confirmation of a chemical structure, especially a novel or complex one, relies on the convergence of data from multiple, complementary analytical techniques. A linear, step-by-step process is often insufficient. Instead, a dynamic workflow where the results of one technique inform the next is most effective.
Figure 1: A logical workflow for the structure elucidation of this compound, emphasizing the interplay between different analytical techniques.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry (MS) provides the initial, crucial data points: the molecular weight and, importantly for this molecule, the characteristic isotopic pattern of a chlorine-containing compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capabilities of the instrument will allow for the determination of the accurate mass.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]
Expected Data and Interpretation
For this compound (C₈H₄ClF₃N₂), the expected monoisotopic mass is 220.0073.
| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |
| [M+H]⁺ (³⁵Cl) | 221.0149 | ~221.015 | Molecular ion with the ³⁵Cl isotope. |
| [M+H]⁺ (³⁷Cl) | 223.0120 | ~223.012 | Isotopic peak confirming the presence of one chlorine atom. |
The fragmentation pattern in electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can also provide structural clues. Common fragmentation pathways for benzimidazoles involve cleavage of the imidazole ring and loss of substituents.[4]
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[5][6] For our target compound, we expect to see characteristic absorptions for the N-H bond, aromatic C-H and C=C bonds, and the C-F bonds of the trifluoromethyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for similar structures.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3100 | Broad, Medium | N-H stretching of the imidazole ring. |
| ~3100-3000 | Medium to Weak | Aromatic C-H stretching. |
| ~1620-1450 | Medium to Strong | Aromatic C=C and C=N stretching. |
| ~1350-1100 | Strong | C-F stretching of the CF₃ group. |
| ~800-700 | Strong | C-Cl stretching. |
The presence of a broad N-H stretch is a key indicator of the benzimidazole core. The strong C-F stretching bands are characteristic of the trifluoromethyl group.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments will allow for the unambiguous assignment of all protons and carbons in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.[8][9]
-
Predicted NMR Data and Interpretation
The following tables present predicted NMR data based on quantum chemical calculations and analysis of similar compounds.[10][11][12][13]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | N-H | The acidic proton of the imidazole ring, typically broad and downfield. |
| ~7.8-8.0 | d | 1H | H-4 | Deshielded due to the anisotropic effect of the imidazole ring and proximity to the electron-withdrawing CF₃ group. |
| ~7.6-7.8 | d | 1H | H-6 | Influenced by the CF₃ group. |
| ~7.3-7.5 | t | 1H | H-5 | Exhibits coupling to both H-4 and H-6. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-2 | Carbon attached to two nitrogen atoms and a chlorine atom, expected to be significantly downfield. |
| ~140 | C-7a | Quaternary carbon in the imidazole ring. |
| ~135 | C-3a | Quaternary carbon in the imidazole ring. |
| ~125 (q) | CF₃ | Quaternary carbon of the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms. |
| ~122 | C-5 | Aromatic CH. |
| ~120 (q) | C-7 | Carbon attached to the CF₃ group, will show coupling to fluorine. |
| ~118 | C-4 | Aromatic CH. |
| ~112 | C-6 | Aromatic CH. |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 | s | CF₃ | The trifluoromethyl group on an aromatic ring typically appears in this region. |
The Power of 2D NMR in Structural Confirmation
While 1D NMR provides essential information, 2D NMR experiments are indispensable for connecting the pieces of the puzzle.
Figure 2: A diagram illustrating the key 2D NMR correlations expected for this compound.
-
COSY: Will reveal the coupling network between adjacent protons (H-4 with H-5, and H-5 with H-6).
-
HSQC: Correlates each proton to its directly attached carbon (H-4 to C-4, H-5 to C-5, and H-6 to C-6).
-
HMBC: Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary carbons and piecing together the entire molecular framework. For instance, correlations from H-4 to C-5, C-6, and C-7a, and from H-6 to C-5, C-7, and C-7a would definitively establish the connectivity of the benzene ring and its fusion to the imidazole ring.
Single-Crystal X-ray Diffraction: The Definitive Answer
While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[14][15][16]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[17]
Expected Structural Features
The crystal structure would confirm:
-
The planar benzimidazole ring system.
-
The precise bond lengths and angles, which can be influenced by the electronic effects of the chloro and trifluoromethyl substituents.
-
The intermolecular interactions, such as hydrogen bonding involving the imidazole N-H, which dictate the crystal packing.
Conclusion: A Self-Validating Approach to Structural Certainty
The structure elucidation of this compound is a prime example of the necessity for a multi-faceted analytical approach in modern chemical research. By systematically employing mass spectrometry, infrared spectroscopy, a suite of NMR experiments, and ultimately single-crystal X-ray diffraction, we can achieve an unassailable level of confidence in the molecular structure. Each technique provides a layer of evidence that corroborates the others, forming a self-validating system that upholds the principles of scientific integrity. This comprehensive guide provides the framework and detailed protocols for researchers to confidently and accurately characterize this important pharmaceutical intermediate, ensuring the quality and reliability of their subsequent research and development endeavors.
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). NIH. Retrieved January 20, 2026, from [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PMC. Retrieved January 20, 2026, from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved January 20, 2026, from [Link]
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2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2018). Uu.diva. Retrieved January 20, 2026, from [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved January 20, 2026, from [Link]
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(PDF) Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2023). PubMed. Retrieved January 20, 2026, from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2021). NIH. Retrieved January 20, 2026, from [Link]
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(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC. Retrieved January 20, 2026, from [Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. (2021). MDPI. Retrieved January 20, 2026, from [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). MDPI. Retrieved January 20, 2026, from [Link]
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2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] The compound this compound represents a confluence of this versatile heterocycle with two key substituents known to modulate biological activity: a chloro group at the 2-position and a trifluoromethyl group at the 7-position. The trifluoromethyl moiety, in particular, is a bioisostere of a methyl group that can significantly enhance chemical stability, metabolic resistance, and binding affinity to biological targets.[1][3] While this compound is noted as a crucial intermediate in the synthesis of drug candidates for neurological and psychiatric disorders, its specific mechanism of action is not extensively detailed in publicly available literature.[1] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate and characterize the mechanism of action of this compound. We will explore putative mechanisms based on the known pharmacology of related benzimidazole derivatives and present detailed experimental protocols to systematically test these hypotheses.
Introduction: The Benzimidazole Core and Strategic Substitutions
The biological significance of the benzimidazole nucleus was first postulated in 1944, with the hypothesis that its structural similarity to purines could elicit biological responses.[1] Since then, benzimidazole derivatives have been developed as a wide array of therapeutic agents, including antiparasitics, antimicrobials, antivirals, and anticancer drugs.[1][2]
The subject of this guide, this compound, possesses two key features that likely dictate its biological activity:
-
The 2-Chloro Substituent: The chlorine atom at the 2-position is a reactive site, making the compound an excellent intermediate for further chemical synthesis.[1] It can be readily substituted by various nucleophiles, allowing for the creation of diverse chemical libraries.
-
The 7-Trifluoromethyl Substituent: The introduction of a trifluoromethyl (-CF3) group can profoundly alter a molecule's physicochemical properties.[3] It is strongly electron-withdrawing, which can influence the acidity of the benzimidazole N-H group and the molecule's overall electronic distribution. This can lead to enhanced binding interactions with target proteins and increased metabolic stability.[3] Research has shown that trifluoromethyl-substituted benzimidazoles exhibit potent biological activities, including antifungal and antiparasitic effects.[2][4]
Given the diverse activities of the benzimidazole class, a systematic, multi-pronged approach is necessary to elucidate the specific mechanism of action for this compound.
Putative Mechanisms of Action and Investigative Pathways
Based on the extensive literature on benzimidazole derivatives, we can postulate several potential mechanisms of action for this compound. The following sections outline these hypotheses and the experimental workflows required for their validation.
Hypothesis 1: Anticancer Activity via Kinase or Topoisomerase Inhibition
Benzimidazole scaffolds are prevalent in oncology, with derivatives known to inhibit critical cellular pathways involved in cancer progression.[5][6]
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[6]
-
Topoisomerases: Enzymes that regulate DNA topology and are common targets for chemotherapeutics.[6]
-
Microtubule Dynamics: Disruption of microtubule polymerization, similar to the action of vinca alkaloids.
Caption: Workflow for elucidating potential anticancer mechanisms.
Protocol 2.1.3.1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Protocol 2.1.3.2: Cell Cycle Analysis
-
Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.
Hypothesis 2: Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents.[7][8] Putative mechanisms include the inhibition of essential bacterial enzymes or disruption of cell division.[9][10]
-
Bacterial DNA Gyrase/Topoisomerase IV: Essential enzymes for DNA replication.[10]
-
Filamenting temperature-sensitive protein Z (FtsZ): A key protein in bacterial cell division.[9]
Caption: Workflow for elucidating potential antimicrobial mechanisms.
Protocol 2.2.3.1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., S. aureus, E. coli) to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.[8]
Protocol 2.2.3.2: DNA Gyrase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Inhibition of gyrase activity will result in a decrease in the amount of relaxed DNA compared to the control.
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 25.6 ± 3.1 |
| HepG-2 | Liver Cancer | 42.1 ± 4.5 |
| A549 | Lung Cancer | > 100 |
Table 2: Hypothetical Antimicrobial Activity Profile
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 8 | 16 |
| Bacillus subtilis | Positive | 16 | 32 |
| Escherichia coli | Negative | > 128 | > 128 |
| Pseudomonas aeruginosa | Negative | > 128 | > 128 |
Conclusion and Future Directions
This guide outlines a systematic approach to defining the mechanism of action for this compound. The proposed workflows, beginning with broad phenotypic screening and progressing to specific molecular target-based assays, provide a robust framework for investigation. The inherent reactivity of the 2-chloro position makes this compound a valuable starting point for the synthesis of derivative libraries, which can then be screened using these protocols to establish structure-activity relationships (SAR). Further studies, including in vivo efficacy models and ADME/Tox profiling, will be essential for advancing any promising hits toward clinical development.
References
- This compound - Benchchem. (URL: )
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. (URL: )
- Validating the Mechanism of Action of Benzimidazole-Based Corrosion Inhibitors: A Compar
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Trifluoromethylation of benzimidazoles with TMSCF3.
- High-Throughput Screening of Benzimidazole Libraries: Application Notes and Protocols for Drug Discovery - Benchchem. (URL: )
- Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis - PubMed. (URL: )
- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer | Journal of Medicinal Chemistry - ACS Public
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - NIH. (URL: )
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (URL: )
- Examples of trifluoromethyl-substituted benzimidazoles.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- ChemInform Abstract: Synthesis and Biological Activity of 2‐(Trifluoromethyl)‐1H‐benzimidazole Derivatives Against Some Protozoa and Trichinella spiralis.
- synthesis-of-trifluoromethyl-benzimidazoles-with-potential-anti-microbial-activities - Ask this paper | Bohrium. (URL: )
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: )
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. (URL: )
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
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Spectroscopic Characterization of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. As a key pharmaceutical intermediate, understanding its structural and electronic properties through spectroscopic analysis is paramount for researchers and scientists in drug development.[1] The benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities, and the introduction of a trifluoromethyl group can significantly enhance chemical stability and biological efficacy.[1][2] This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra.
Molecular Structure and Isomerism
The structure of this compound is characterized by a fused benzene and imidazole ring system. The chlorine atom at position 2 and the trifluoromethyl group at position 7 are key substituents that influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.
-
Tautomerism: It is crucial to recognize that 1H-benzimidazoles exist as a mixture of two rapidly equilibrating tautomers. This dynamic equilibrium can influence the NMR spectra, potentially leading to averaged signals for certain atoms.[3]
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. The predicted chemical shifts for this compound are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, as well as the aromatic nature of the benzimidazole core.[4]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| N-H | 10.0 - 12.0 | br s | - | The acidic proton on the nitrogen of the imidazole ring is expected to be significantly deshielded and may appear as a broad singlet. |
| H-4 | ~ 7.8 | d | ~ 8.0 | This proton is ortho to the electron-withdrawing trifluoromethyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |
| H-5 | ~ 7.4 | t | ~ 8.0 | This proton is coupled to both H-4 and H-6, resulting in a triplet. |
| H-6 | ~ 7.6 | d | ~ 8.0 | This proton is deshielded by the adjacent imidazole ring and will appear as a doublet due to coupling with H-5. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~ 145 | The carbon atom bonded to the chlorine atom and two nitrogen atoms is expected to be significantly deshielded. |
| C-4 | ~ 120 | This carbon is in the vicinity of the electron-withdrawing CF₃ group. |
| C-5 | ~ 125 | Aromatic carbon in the benzene ring. |
| C-6 | ~ 128 | Aromatic carbon in the benzene ring. |
| C-7 | ~ 122 (q, J ≈ 30-40 Hz) | The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| C-7a | ~ 135 | Bridgehead carbon atom. |
| C-3a | ~ 140 | Bridgehead carbon atom. |
| -CF₃ | ~ 124 (q, J ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a unique fingerprint for the compound.
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the imidazole ring. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for C-H bonds in an aromatic ring. |
| C=N Stretch | 1620 - 1650 | Medium | Corresponds to the stretching vibration of the carbon-nitrogen double bond within the imidazole ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the vibrations of the benzene and imidazole rings. |
| C-F Stretch | 1100 - 1300 | Strong | The strong absorption bands in this region are characteristic of the C-F bonds in the trifluoromethyl group. |
| C-Cl Stretch | 700 - 800 | Medium to Strong | The position of this band can provide information about the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would likely be used.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₈H₄ClF₃N₂). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic isotopic signature of chlorine.
dot
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
dot
Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI or a GC/LC inlet for EI).
-
Instrument: A mass spectrometer capable of high-resolution measurements (e.g., TOF or Orbitrap).
-
Acquisition: Acquire the mass spectrum in the appropriate mass range.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted NMR, IR, and MS spectra offers valuable insights into the structural features of this important pharmaceutical intermediate. The provided protocols serve as a standard guide for the experimental characterization of this and related benzimidazole derivatives. The interpretation of this data is essential for quality control, reaction monitoring, and the rational design of new therapeutic agents.
References
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023).
- 2-Trifluoromethyl-1H-benzimidazole. (n.d.).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022).
- This compound. (n.d.). Benchchem.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry.
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Aromaticity. (n.d.). Wikipedia. [Link]
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Unlocking the Therapeutic Potential of Trifluoromethyl Benzimidazoles: A Technical Guide to Key Molecular Targets
For Immediate Release to the Scientific Community
This in-depth technical guide serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of trifluoromethyl benzimidazoles. This class of compounds has demonstrated significant therapeutic promise across a spectrum of diseases, largely attributable to the unique physicochemical properties conferred by the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the key molecular targets of trifluoromethyl benzimidazoles, detailed experimental protocols for their validation, and an exploration of the underlying mechanisms of action.
Introduction to Trifluoromethyl Benzimidazoles: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole core, a heterocyclic aromatic organic compound, is structurally analogous to purine nucleosides, allowing for favorable interactions with a wide array of biological macromolecules. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold significantly modulates its electronic properties and metabolic stability, making it a "privileged scaffold" in modern drug discovery. This modification often leads to enhanced biological activity and improved pharmacokinetic profiles. This guide will delve into the specific therapeutic targets that are potently modulated by this unique chemical entity.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Trifluoromethyl benzimidazoles have emerged as potent anticancer agents, exhibiting their efficacy through the modulation of several key oncogenic pathways.
Kinase Inhibition: Halting Aberrant Cell Signaling
A primary mechanism of action for many trifluoromethyl benzimidazoles is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers. Certain trifluoromethyl benzimidazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. For instance, some derivatives have demonstrated IC50 values in the nanomolar range against EGFRwt and the T790M mutant.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels that supply tumors, VEGFR-2 is a critical target in cancer therapy. Trifluoromethyl benzimidazoles have been designed as potent VEGFR-2 inhibitors.[2]
-
BRAF Kinase: Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma and other cancers. Benzimidazole-based compounds have been developed as inhibitors of both wild-type and mutant BRAF.[3]
Quantitative Data on Kinase Inhibition:
| Compound Class | Target Kinase | Reported IC50 Values |
| Benzimidazole/1,2,3-triazole hybrids | EGFR | 73 - 78 nM[4] |
| Benzimidazole-based derivatives | BRAFV600E | 2 - 14 nM[3] |
| N-substituted-2-(trifluoromethyl)benzimidazoles | Cytotoxicity (MCF-7) | 0.51 µM[2] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of trifluoromethyl benzimidazoles against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the trifluoromethyl benzimidazole test compound in 100% DMSO.
-
Dilute the recombinant kinase (e.g., EGFR, VEGFR-2, or BRAF) and the appropriate substrate in a kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Assay Plate Setup (96-well or 384-well plate):
-
Add the diluted test compound to the appropriate wells. Include a "no inhibitor" positive control (with DMSO vehicle) and a "no enzyme" blank control.
-
Prepare a master mix containing the kinase and substrate.
-
Add the master mix to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (typically 30°C or 37°C) for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Add a kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to each well. This reagent typically stops the kinase reaction and initiates a luminescent signal proportional to the amount of ADP produced (and thus kinase activity).
-
Incubate at room temperature for the recommended time to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the blank control values.
-
Calculate the percent inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]
-
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by trifluoromethyl benzimidazoles.
Induction of Ferroptosis: A Novel Mode of Cancer Cell Death
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A novel 2-(trifluoromethyl)benzimidazole derivative, FA16, has been identified as a potent inducer of ferroptosis.
Molecular Target: System Xc- (Cystine/Glutamate Antiporter)
FA16 induces ferroptosis by inhibiting the system Xc- antiporter. This inhibition depletes intracellular cysteine, a key component of the antioxidant glutathione (GSH). The reduction in GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) triggers ferroptotic cell death.
Experimental Protocol: Lipid Peroxidation Assay for Ferroptosis (using C11-BODIPY 581/591)
This protocol details a method to quantify lipid peroxidation, a hallmark of ferroptosis.
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat cells with the trifluoromethyl benzimidazole test compound at various concentrations. Include a positive control for ferroptosis induction (e.g., erastin or RSL3) and a negative control (vehicle).
-
-
Staining:
-
Incubate the cells with the C11-BODIPY 581/591 probe (typically 1-10 µM) in culture medium for 30-60 minutes at 37°C. This probe is a fluorescent lipid peroxidation sensor.
-
-
Imaging and Analysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Image the cells using a fluorescence microscope or a high-content imaging system. The C11-BODIPY probe emits green fluorescence upon oxidation (indicating lipid peroxidation) and red fluorescence in its reduced state.
-
Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.[8][12][14][19]
-
Signaling Pathway: Ferroptosis Induction via System Xc- Inhibition
Caption: Ferroptosis induction by trifluoromethyl benzimidazoles via system Xc- inhibition.
Apoptosis Induction
Trifluoromethyl benzimidazoles can also induce programmed cell death, or apoptosis, through the activation of caspases and modulation of the Bcl-2 family of proteins.
Experimental Protocol: Caspase-3/7 Activity Assay (Luminescence-Based)
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
-
Cell Lysis and Reagent Addition:
-
After treating cells with the test compound, add a single reagent that contains a pro-luminescent caspase-3/7 substrate (containing the DEVD peptide sequence) and luciferase. This reagent also lyses the cells.
-
-
Incubation:
-
Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[5]
-
Antimicrobial and Antiparasitic Activity
The benzimidazole scaffold has a long history of use as an anthelmintic agent. The addition of the trifluoromethyl group can enhance this activity and broaden the spectrum to include antibacterial and antifungal properties.
Potential Molecular Targets:
-
DNA Gyrase: Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby leading to bacterial cell death.[20][21]
-
FtsZ (Filamenting temperature-sensitive protein Z): This protein is crucial for bacterial cell division, and its inhibition by benzimidazoles can disrupt this process.[22]
-
Ergosterol Biosynthesis: In fungi, benzimidazoles can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Enoyl-Acyl Carrier Protein Reductase (ENR): While some studies have explored ENR as a target for antiparasitic benzimidazoles, the direct correlation is not always clear, suggesting other mechanisms may be at play.[23]
Neurological Disorders: Modulating Brain Chemistry
Trifluoromethyl benzimidazoles are also being investigated for their potential in treating neurodegenerative diseases.
Key Target: Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme that degrades neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Certain trifluoromethyl benzimidazole derivatives have been identified as potent and selective MAO-B inhibitors.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare a solution of recombinant human MAO-B enzyme.
-
Prepare a solution of a suitable MAO-B substrate (e.g., kynuramine or a proprietary substrate that generates a fluorescent product upon oxidation).
-
Prepare serial dilutions of the trifluoromethyl benzimidazole test compound.
-
-
Assay Procedure:
-
In a microplate, combine the MAO-B enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C.
-
-
Detection:
-
Measure the fluorescence at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to MAO-B activity.
-
-
Data Analysis:
Other Potential Neuroprotective Mechanisms:
-
Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) Inhibition: Benzimidazole derivatives are being explored as inhibitors of these enzymes, which are key targets in Alzheimer's disease.
-
Reduction of Neuroinflammation and Oxidative Stress: Some compounds have shown the ability to mitigate these pathological processes in the brain.
Conclusion and Future Directions
Trifluoromethyl benzimidazoles represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to interact with multiple key biological targets underscores their potential in addressing complex diseases such as cancer and neurodegenerative disorders. Further research focusing on structure-activity relationships, target selectivity, and in vivo efficacy will be crucial in translating the therapeutic potential of these compounds into clinical realities. This guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the mechanisms of action and identifying novel therapeutic targets for this important class of molecules.
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An In-depth Technical Guide to 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole, a key heterocyclic building block in modern medicinal chemistry. The document delves into the historical context of benzimidazole discovery, details the synthetic pathways for this specific fluorinated analog, and presents its physicochemical and spectroscopic properties. Furthermore, it explores the compound's significance as a pharmaceutical intermediate, highlighting its role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utility of this versatile scaffold.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its isosteric relationship with naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The journey of benzimidazoles in drug discovery began in the mid-20th century, with early investigations revealing their potential as antimicrobial and antiviral agents. A significant milestone was the discovery of the potent opioid agonist etonitazene in 1950 by researchers at CIBA, which solidified the therapeutic potential of the benzimidazole scaffold.[1]
The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their biological properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. In 1965, the work of Burton and colleagues on 2-trifluoromethylbenzimidazoles as potent uncouplers of oxidative phosphorylation highlighted the dramatic impact of this substituent on the biological activity of the benzimidazole core.[1] The strategic placement of both a chloro and a trifluoromethyl group, as seen in this compound, creates a versatile building block with unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel drug candidates.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1075753-27-3 | [1] |
| Molecular Formula | C8H4ClF3N2 | |
| Molecular Weight | 220.58 g/mol | [1] |
| InChI Key | KMDQLFANQXPHKP-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted and Typical Ranges):
-
¹H NMR: The aromatic protons on the benzimidazole ring are expected to resonate in the downfield region, typically between δ 7.2 and 8.1 ppm. The N-H proton of the imidazole ring will likely appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms. The carbon bearing the trifluoromethyl group (C7) and the carbon at position 2 (C2) attached to the chlorine atom would have characteristic chemical shifts influenced by the electron-withdrawing nature of these substituents.
-
¹⁹F NMR: A single resonance is expected for the -CF3 group, typically appearing in the range of δ -60 to -65 ppm.[1]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for benzimidazole ring formation. The key is the selection of an appropriately substituted o-phenylenediamine precursor.
General Synthetic Strategy: The Phillips-Ladenburg Condensation
A common and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat. For the target molecule, the starting material would be 3-(trifluoromethyl)benzene-1,2-diamine.
Sources
The Strategic Intermediate: A Technical Guide to 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Core in Modern Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous marketed drugs.[1] This bicyclic heterocyclic aromatic compound, consisting of a fusion between benzene and imidazole rings, serves as a privileged structure in drug discovery.[2] The inherent structural features of the benzimidazole nucleus allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[1]
Within this important class of compounds, 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole emerges as a highly valuable and strategic intermediate. The presence of a trifluoromethyl group at the 7-position significantly enhances its chemical stability and biological efficacy, while the chlorine atom at the 2-position provides a reactive handle for further molecular elaboration.[3][4] This unique combination of substituents makes it a sought-after building block in the synthesis of complex pharmaceutical agents, particularly in the realm of neurological and psychiatric disorders.[3]
This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and key applications, with a focus on empowering researchers in their drug discovery endeavors.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1075753-27-3 | [3] |
| Molecular Formula | C₈H₄ClF₃N₂ | [3] |
| Molecular Weight | 220.58 g/mol | [3] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, leveraging established benzimidazole synthesis methodologies. A plausible and efficient synthetic route commences with the appropriate substituted o-phenylenediamine, followed by cyclization and subsequent chlorination.
Part 1: Synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
A common and effective method for the formation of the benzimidazole core is the Phillips cyclocondensation reaction.[7] This involves the reaction of a substituted 1,2-phenylenediamine with an appropriate carboxylic acid or its derivative. For the synthesis of the precursor to our target molecule, 3-amino-2-nitrobenzotrifluoride would be a suitable starting material.
Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (Hypothetical Protocol based on similar transformations)
-
Reduction of the Nitro Group: To a solution of 3-amino-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol, add a reducing agent like palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,3-diaminobenzotrifluoride.
-
Cyclization: Dissolve the crude 2,3-diaminobenzotrifluoride in a suitable solvent like ethanol.
-
Add a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.
Part 2: Chlorination to Yield this compound
The conversion of the 2-benzimidazolone to the 2-chloro derivative is a crucial step. This transformation can be effectively achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[8]
Experimental Protocol: Synthesis of this compound (Hypothetical Protocol based on similar transformations)
-
To a flask containing 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one, add an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate is formed.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.[9] This reactivity makes it a key intermediate in the synthesis of various biologically active compounds.
Key Application: Synthesis of Orexin Receptor Antagonists
A prominent application of this compound is in the synthesis of orexin receptor antagonists.[10][11] Orexin receptors are implicated in the regulation of sleep and wakefulness, and their antagonists are being developed for the treatment of insomnia.[2] The dual orexin receptor antagonist suvorexant is a notable example of a drug in this class.[10]
The synthesis of these antagonists often involves the coupling of the this compound core with a suitable amine-containing fragment.
Illustrative Reaction: Nucleophilic Substitution with an Amine
The following is a generalized protocol for the reaction of this compound with an amine, a common step in the synthesis of orexin receptor antagonists.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
In a round-bottom flask, dissolve this compound in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the desired amine nucleophile and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted benzimidazole derivative.
Caption: Nucleophilic substitution at the C2 position of the benzimidazole core.
Conclusion: A Versatile Building Block for Future Discoveries
This compound stands out as a strategically important intermediate in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true value of this compound lies in the reactivity of its 2-chloro substituent, which opens the door to a vast array of molecular diversity. Its successful application in the synthesis of orexin receptor antagonists highlights its potential in the development of novel therapeutics for neurological disorders. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this versatile building block is essential for unlocking new avenues in the quest for innovative medicines.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Introduction
2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is a crucial heterocyclic building block in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity. The 2-chloro substituent provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, making this compound a valuable intermediate for the synthesis of diverse compound libraries.
This document provides a comprehensive, three-stage protocol for the synthesis of this compound. The synthetic strategy is predicated on established and reliable chemical transformations, beginning with the reduction of a commercially available nitroaniline, followed by cyclization to a benzimidazolone intermediate, and culminating in a targeted chlorination. Each step has been designed to be robust and scalable for research and development applications.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence as illustrated below. This pathway was designed for its efficiency and reliance on well-understood reaction mechanisms, ensuring a high degree of reproducibility.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 3-(Trifluoromethyl)benzene-1,2-diamine
Principle and Rationale: The initial step involves the reduction of the nitro group in 2-Nitro-6-(trifluoromethyl)aniline to an amine, yielding the key intermediate, 3-(Trifluoromethyl)benzene-1,2-diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean reaction profile, and mild conditions. The palladium catalyst facilitates the addition of hydrogen across the nitro group, selectively reducing it without affecting the trifluoromethyl group or the aromatic ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Nitro-6-(trifluoromethyl)aniline | ≥97% | Sigma-Aldrich |
| Palladium on Carbon (10 wt. % Pd) | - | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific |
| Hydrogen (H₂) gas | High purity | Airgas |
| Celite® 545 | - | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-Nitro-6-(trifluoromethyl)aniline (1.0 eq) in anhydrous ethanol (10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.05-0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi, but this may be apparatus-dependent) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The reaction is typically complete within 4-6 hours.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(Trifluoromethyl)benzene-1,2-diamine. The product is often of sufficient purity for the next step. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Safety Precautions:
-
Palladium on carbon is flammable, especially when saturated with hydrogen. Handle the catalyst in an inert atmosphere and do not allow it to dry out completely during filtration.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated fume hood.
Stage 2: Synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
Principle and Rationale: This stage involves the cyclization of 3-(Trifluoromethyl)benzene-1,2-diamine to form the benzimidazolone ring system. The reaction with urea is a well-established and cost-effective method for this transformation.[1][2] The reaction proceeds through the nucleophilic attack of the amino groups on the carbonyl carbon of urea, with the subsequent elimination of ammonia, leading to the formation of the stable, cyclic urea derivative. The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-(Trifluoromethyl)benzene-1,2-diamine | ≥97% | (Product from Stage 1) |
| Urea | ACS Grade | Sigma-Aldrich |
| Water (H₂O) | Deionized | - |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq) and urea (1.5-2.0 eq).
-
Solvent Addition: Add water to the flask (approximately 5-10 mL per gram of diamine).
-
Reaction Conditions: Heat the reaction mixture to reflux (100-120 °C) with stirring.[2]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting diamine is consumed. The reaction is typically complete within 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of water can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one. The product is generally of high purity.
Stage 3: Synthesis of this compound
Principle and Rationale: The final step is the conversion of the benzimidazolone to the desired 2-chlorobenzimidazole derivative. This is achieved through a chlorination reaction using phosphorus oxychloride (POCl₃).[3] POCl₃ acts as both the chlorinating agent and the solvent in this reaction. The mechanism involves the activation of the carbonyl group of the benzimidazolone by POCl₃, followed by nucleophilic attack of a chloride ion to displace the activated oxygen functionality, yielding the 2-chloro product. This reaction is typically performed at elevated temperatures.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one | - | (Product from Stage 2) |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Ice | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable. The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. [4][5][6][7] Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8]
-
The quenching of the reaction with ice/water is extremely exothermic and releases HCl gas. This must be done slowly and with caution in a fume hood.
-
Ensure all glassware is dry before use with POCl₃ to prevent uncontrolled reactions.
References
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- Khlebnikov, V. (2014, November 14). How should I proceed in Chlorination using POCl3?.
- Naseem, K., Begum, R., & Farooqi, Z. H. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(7), 6446-6460.
- Isakova, E. B., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15217.
- Parab, R. H., & Shingare, M. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. E-Journal of Chemistry, 9(3), 1188-1196.
- Niyirora, P., & Cyganowski, P. (2025). Photocatalytic Reduction of Nitrobenzene to Aniline by an Intriguing {Ru(C6H6)
- Fu, X., et al. (2020). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology, 10(19), 6527-6537.
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Application Note: A Guide to Utilizing 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole in Kinase Inhibitor Assays
Introduction: The Quest for Kinase Inhibitors and the Role of Privileged Scaffolds
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] At the heart of this discovery process lies the identification and optimization of chemical scaffolds that can effectively and selectively target the ATP-binding site of a specific kinase.[4][5][6]
The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine nucleosides allows it to serve as a foundational structure for designing molecules that interact with ATP-binding sites in enzymes like kinases.[7] Benzimidazole-based compounds can act as ATP-competitive inhibitors, with some demonstrating high selectivity by targeting unique structural features of a particular kinase.[4][5][6] This application note focuses on a specific benzimidazole derivative, 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole , as a starting point for kinase inhibitor screening campaigns. While this compound itself may not be a potent inhibitor against a wide range of kinases, its reactive chloro- group and the electron-withdrawing trifluoromethyl group make it an excellent candidate for library synthesis and subsequent screening.[8]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating the inhibitory potential of this compound and its subsequent derivatives using various industry-standard kinase assay formats.
Chemical Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClF₃N₂ | |
| Molecular Weight | 220.58 g/mol | |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO and other organic solvents | General chemical knowledge |
| Key Features | - Benzimidazole Core: Mimics purine, providing a foundation for ATP-competitive inhibition.[7] - 2-Chloro Group: Acts as a reactive handle for synthetic elaboration, allowing for the creation of a diverse library of derivatives. - 7-Trifluoromethyl Group: Enhances chemical stability and can contribute to binding interactions within the kinase active site.[8] | N/A |
The primary utility of this compound in this context is as a versatile pharmaceutical intermediate.[8] Its structure is a springboard for techniques like "scaffold hopping," where the core structure is modified to generate novel compounds with improved properties such as enhanced potency, selectivity, and favorable pharmacokinetic profiles.[9][10][11][12][13]
Conceptual Workflow for a Kinase Inhibitor Screening Campaign
The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors, starting from a foundational scaffold like this compound.
Caption: A generalized workflow for a kinase inhibitor discovery campaign.
Experimental Protocols
This section provides detailed, step-by-step protocols for three common kinase inhibitor assay formats. These assays are selected to represent different detection methodologies and stages of the screening process.
Protocol 1: High-Throughput Primary Screening using a Luminescent ATP Depletion Assay
This assay is ideal for primary screening of a compound library due to its simplicity and robust performance.[14] It measures the amount of ATP remaining after a kinase reaction; a lower ATP level (and thus lower luminescence) indicates higher kinase activity, while a higher luminescent signal suggests inhibition.[1][15]
Principle:
Caption: Principle of a competitive fluorescence polarization kinase assay.
Materials:
-
Kinase and corresponding substrate
-
ATP and kinase reaction buffer
-
Hit compounds identified from the primary screen
-
Fluorescently labeled tracer (a phosphopeptide that binds to the detection antibody)
-
Phospho-specific antibody
-
FP stop/detection buffer
-
Black, low-volume 384-well microplates
-
Plate reader with FP capabilities
Procedure:
-
Serial Dilution: Prepare a serial dilution of the hit compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.
-
Compound Plating: Dispense 50 nL of each concentration of the compound into the wells of a 384-well plate.
-
Kinase and Substrate Addition: Add 5 µL of a pre-mixed solution of kinase and substrate in reaction buffer to each well.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate at 30°C for the optimized reaction time.
-
Reaction Termination and Detection: Add 10 µL of FP stop/detection buffer containing the fluorescent tracer and the phospho-specific antibody.
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization (in mP units) on a plate reader.
Data Analysis:
Plot the FP signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% of the maximal inhibition.
Protocol 3: Confirmatory and Mechanism of Action Studies using a Radiometric Filter-Binding Assay
The radiometric assay is considered the "gold standard" for kinase activity measurement due to its direct detection of substrate phosphorylation. [16]It is highly sensitive and versatile, accommodating various substrate types. [16][17]This assay is excellent for confirming hits and investigating the mechanism of inhibition (e.g., ATP-competitive).
Principle:
This assay uses ATP with a radiolabeled gamma-phosphate ([γ-³²P]ATP or [γ-³³P]ATP). The kinase transfers the radiolabeled phosphate to its substrate. The reaction mixture is then spotted onto a phosphocellulose filter membrane that binds the substrate but not the free ATP. The amount of radioactivity on the filter is proportional to the kinase activity. [18][19] Materials:
-
Kinase and a suitable peptide or protein substrate
-
[γ-³³P]ATP (preferred for safety and disposal reasons over ³²P)
-
Cold (non-radioactive) ATP
-
Kinase reaction buffer
-
Inhibitor compound
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, set up the kinase reactions. Each reaction should contain kinase, substrate, and the inhibitor at various concentrations in kinase reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding a mix of [γ-³³P]ATP and cold ATP. To test for ATP competition, this assay can be run at different fixed concentrations of ATP.
-
Kinase Reaction Incubation: Incubate at 30°C for the desired time.
-
Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Transfer a portion of each reaction mixture onto the phosphocellulose filter plate.
-
Washing: Allow the substrate to bind to the filter, then wash the plate extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
The counts per minute (CPM) are directly proportional to the kinase activity. IC₅₀ values can be determined as described for the FP assay. By measuring IC₅₀ values at different ATP concentrations, a Lineweaver-Burk or Dixon plot can be generated to determine if the inhibitor is competitive with respect to ATP.
Conclusion and Future Directions
This compound serves as an exemplary starting scaffold for a kinase inhibitor discovery program. Its chemical tractability allows for the generation of diverse libraries of related compounds. The application of robust and varied assay formats, from high-throughput luminescent screens to gold-standard radiometric assays, is crucial for identifying potent and selective inhibitors. [2][17] The protocols detailed in this note provide a solid framework for researchers to begin their screening campaigns. Successful hit identification should be followed by further optimization, including structure-activity relationship (SAR) studies, selectivity profiling against a broad panel of kinases, and evaluation in cell-based assays to confirm on-target activity in a physiological context. [20]Ultimately, this systematic approach can lead to the discovery of novel and effective kinase inhibitors for therapeutic intervention.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved from [Link]
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BioSolveIT. (n.d.). Scaffold Hopping. Retrieved from [Link]
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Schneider, G. (2024). Scaffold hopping. Drug Discovery Today: Technologies. [Link]
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Emergent Mind. (2025). Scaffold Hopping: Methods & Applications. Retrieved from [Link]
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Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 17(7-8), 310-324. [Link]
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Slideshare. (n.d.). Scaffold hopping in drug development ppt. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]
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K-Ras, P. M. S., & Shokat, K. M. (2018). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1841, 1-11. [Link]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Al-Ostath, A. I. A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 221-234. [Link]
-
Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Ansari, M. F., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Clinical and Experimental Pharmacology. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Bensaude, O. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell Cycle, 10(10), 1546-1549. [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-7-fluoro-1H-benzo[d]imidazole. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]
-
PubChem. (n.d.). 2-Chloromethylbenzimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
National Institutes of Health. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h]-[1][9][21]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. [Link]
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Application of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole in Medicinal Chemistry: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery. The introduction of a trifluoromethyl group and a reactive chlorine atom, as seen in 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole, further enhances its potential as a versatile intermediate for the synthesis of novel therapeutic agents.[1] The electron-withdrawing nature of the trifluoromethyl group can improve metabolic stability and binding affinity, while the 2-chloro substituent provides a convenient handle for synthetic diversification.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols to leverage this valuable building block in the quest for new medicines.
Strategic Importance in Drug Discovery
The strategic placement of the trifluoromethyl group at the 7-position and the chloro group at the 2-position of the benzimidazole core creates a molecule with significant potential for generating diverse libraries of compounds. This scaffold has been investigated for a range of therapeutic applications, including but not limited to:
-
Kinase Inhibitors: The benzimidazole core can act as a hinge-binding motif in many protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[2]
-
Anticancer Agents: Beyond kinase inhibition, benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as disruption of microtubule polymerization and induction of apoptosis.[3]
-
Antimicrobial Agents: The benzimidazole scaffold is found in several approved antifungal and anthelmintic drugs. Novel derivatives are continuously being explored to combat rising drug resistance.[4][5]
The following sections will provide detailed protocols for the synthesis, derivatization, and biological evaluation of compounds based on the this compound core.
Synthesis and Derivatization Workflow
The journey from the starting material to a library of biologically active compounds involves a multi-step process. The following diagram illustrates a typical workflow:
Caption: General workflow from synthesis to biological screening.
Part 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis of the title compound from commercially available starting materials.
Protocol 1: Synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
Rationale: The first step involves the cyclization of 3-(trifluoromethyl)benzene-1,2-diamine to form the benzimidazolone core. Various cyclizing agents can be employed; this protocol utilizes triphosgene as a safer alternative to phosgene gas.
Materials:
-
3-(Trifluoromethyl)benzene-1,2-diamine
-
Triphosgene
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (2.2 eq) dropwise to the stirred solution.
-
Addition of Cyclizing Agent: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.
Protocol 2: Chlorination to this compound
Rationale: The benzimidazolone is converted to the desired 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl3).
Materials:
-
7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Anhydrous toluene or acetonitrile
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) and anhydrous toluene.
-
Addition of Reagents: Add POCl3 (5-10 eq) to the suspension. If required, add DIPEA (1.1 eq) dropwise.
-
Heating: Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO3 solution until the pH is approximately 7-8.
-
Extraction: Extract the product with EtOAc (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The 2-chloro substituent is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[6]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Rationale: This protocol describes a general method for coupling this compound with various aryl or heteroaryl boronic acids. The choice of catalyst, ligand, base, and solvent can be critical and may require optimization for specific substrates.[7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a ligand) (1-5 mol%)
-
Ligand (if using Pd(OAc)2, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DME/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial or flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst and ligand (if applicable).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography to obtain the desired 2-substituted benzimidazole derivative.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Part 3: Biological Evaluation
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols are tailored for assessing the potential of these compounds as anticancer agents, particularly as kinase inhibitors.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)
Rationale: This assay determines the ability of a compound to inhibit the activity of a specific protein kinase. It measures the amount of ATP remaining after the kinase reaction; a higher ATP level indicates greater inhibition.[1][8] This method is highly sensitive and suitable for high-throughput screening.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer.
-
Add Compound: Add a small volume of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add Kinase and Substrate: Add the kinase and its substrate to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Luminescence Reading: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 5: Cell Viability Assay (MTT Assay) for Anticancer Screening
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening potential anticancer drugs.[9][10]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Biological Data for Hypothetical Derivatives
| Compound ID | R-group (at C2) | Kinase X IC50 (nM) | A549 Cell Line IC50 (µM) |
| Ref-1 | -Cl (starting material) | >10,000 | >100 |
| BZ-01 | 4-Fluorophenyl | 150 | 12.5 |
| BZ-02 | 3,4-Dichlorophenyl | 55 | 5.2 |
| BZ-03 | 4-Methoxyphenyl | 850 | 45.8 |
| BZ-04 | 2-Pyrimidinyl | 25 | 2.1 |
| BZ-05 | 1-Methyl-1H-pyrazol-4-yl | 75 | 8.9 |
Expertise & Experience Insights: The hypothetical data in Table 1 illustrates a common trend in medicinal chemistry. The unsubstituted chloro-benzimidazole (Ref-1) is inactive, highlighting the necessity of the Suzuki coupling for introducing biological activity. The introduction of a 4-fluorophenyl group (BZ-01) confers moderate activity. The more electron-deficient 3,4-dichlorophenyl group (BZ-02) enhances potency, suggesting that hydrophobic and electronic interactions in the binding pocket are important. The electron-donating methoxy group (BZ-03) is detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects. The incorporation of a nitrogen-containing heterocycle like pyrimidine (BZ-04) often leads to a significant increase in potency, likely due to the formation of additional hydrogen bonds with the target protein.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the rapid generation of diverse compound libraries. The protocols provided in this guide offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of novel benzimidazole derivatives. By understanding the underlying principles and meticulously executing these experimental procedures, researchers can effectively harness the potential of this scaffold in the pursuit of innovative therapeutics.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. [Link]
-
ResearchGate. (2025). Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents. [Link]
-
ResearchGate. (n.d.). Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. [Link]
-
International Journal of Pharmaceutical and Research. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]
-
Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. [Link]
-
FLORE. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. [Link]
-
PubMed. (2014). Benzimidazole derivatives as kinase inhibitors. [Link]
- Google Patents. (2000).
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
-
National Institutes of Health. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Korean Chemical Society. (n.d.). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H‐Benzo[d]imidazole‐2‐thiol Derivatives as Antimicrobial Agents. [Link]
-
ResearchGate. (n.d.). Structure activity relationships for the benzimidazole series of CHK2.... [Link]
-
Royal Society of Chemistry. (n.d.). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. [Link]
-
PubMed. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. [Link]
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- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
Application & Protocol Guide: Reactions of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for key synthetic transformations involving 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzimidazole scaffold as a privileged structure in biologically active compounds.[1][2] The presence of an electron-withdrawing trifluoromethyl group and a reactive 2-chloro substituent makes it an ideal substrate for a variety of coupling and substitution reactions. This document outlines field-proven methodologies for Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura C-C coupling, and Buchwald-Hartwig C-N amination reactions. Each section includes a discussion of the underlying chemical principles, step-by-step protocols, and guidance on product characterization, designed to ensure reproducible and reliable results for researchers in the field.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in pharmaceutical chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic activities including antimicrobial, antiviral, analgesic, and anticancer properties.[1] The introduction of a trifluoromethyl (-CF₃) group, as in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The 2-chloro substituent serves as a versatile synthetic handle, enabling the strategic introduction of various functional groups to build molecular complexity and explore structure-activity relationships (SAR).[1] Consequently, this reagent is a valuable intermediate in the synthesis of novel drug candidates, particularly those targeting neurological and psychiatric disorders.[1]
Safety & Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as an irritant.
Hazards:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Mandatory Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]
-
Spills: In case of a spill, collect the material dry, avoiding dust generation, and dispose of it as hazardous waste.
General Experimental Workflow
A systematic approach is critical for success. The following workflow provides a logical sequence for performing and validating the reactions described in this guide.
Caption: General workflow for synthesis and analysis.
Key Synthetic Transformations & Protocols
The 2-chloro position of the benzimidazole ring is electron-deficient, making it susceptible to attack by nucleophiles and an excellent partner in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity is then restored by the elimination of the chloride leaving group.[4][5] The electron-withdrawing nature of the trifluoromethyl group further activates the ring toward nucleophilic attack.[5]
Protocol 4.1.1: Synthesis of a 2-Amino-Substituted Benzimidazole
This protocol details the reaction with a primary amine.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, inert atmosphere setup (N₂ or Ar)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
Add the amine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[6] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the benzimidazole.[6]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 4.2.1: Synthesis of a 2-Aryl-Substituted Benzimidazole
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq)
-
Phosphine ligand (e.g., SPhos, XPhos, or tricyclohexylphosphine, 0.04-0.10 eq)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Schlenk flask or sealed reaction vial, inert atmosphere setup
-
-
Step-by-Step Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the solvent system to the flask containing the solids.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the pre-mixed catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Buchwald-Hartwig Amination
Mechanistic Rationale: This palladium-catalyzed reaction is a premier method for forming C-N bonds.[8][9] Similar to the Suzuki coupling, it follows a catalytic cycle of oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[10] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step.[10]
Protocol 4.3.1: Synthesis of a 2-(Aryl)amino-Substituted Benzimidazole
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Aryl or alkyl amine (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 eq)
-
Bulky phosphine ligand (e.g., BrettPhos, RuPhos, 0.02-0.06 eq)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Glovebox or Schlenk line technique is highly recommended.
-
-
Step-by-Step Procedure:
-
Inside a glovebox (preferred): To a reaction vial, add the palladium catalyst, the ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vial and remove it from the glovebox. Place it in a pre-heated heating block (80-120 °C) and stir.
-
Using Schlenk technique: Add the solid reagents (except the base if it is a solution like LiHMDS) to a dry Schlenk flask. Evacuate and backfill with inert gas three times. Add the solvent, followed by the amine and the base solution via syringe. Heat and stir.
-
Monitor the reaction by LC-MS. Once complete, cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Product Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Purpose | Expected Observations for a Substituted Benzimidazole |
| ¹H NMR | Structural Elucidation | N-H Proton: Broad singlet, typically δ 12.0-13.5 ppm (in DMSO-d₆).[11] Aromatic Protons: Signals in the δ 7.0-8.5 ppm range, with coupling patterns indicative of the substitution. Substituent Protons: Signals in characteristic regions depending on the newly introduced group.[11] |
| Mass Spec (MS) | Molecular Weight Confirmation | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound. |
| HPLC | Purity Assessment | A single major peak in the chromatogram indicates high purity. The method can be used to determine the percentage purity.[12][13] |
| ¹³C NMR | Carbon Skeleton Confirmation | Provides information on the number and electronic environment of carbon atoms in the molecule. |
| FTIR | Functional Group Identification | Characteristic stretches for N-H (around 3200-3400 cm⁻¹), C=N, and aromatic C-H bonds. |
References
- This compound - Benchchem. Benchchem.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- Harrison D., Ralph J. T. (1965). Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. Journal of the Chemical Society (Resumed).
- Harrison, D., & Ralph, J. T. (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed), 236.
- Buchwald–Hartwig amin
- SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole. Fisher Scientific.
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed).
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
- Buchwald-Hartwig Amin
- HPLC profile of the reaction mixture with substituted benzimidazole 3.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics.
- nucleophilic arom
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
- Application of hplc method for investigation of stability of new benzimidazole derivatives.
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- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole core, a bicyclic scaffold composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1] This assertion is supported by the wide array of pharmacological activities exhibited by its derivatives, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a diverse range of biological effects that are dependent on the nature and position of these substituents.[1][2] The introduction of a trifluoromethyl group, as seen in the target compound class, is a common strategy in drug design to enhance metabolic stability and cell permeability, often leading to improved potency.
This document provides a comprehensive guide for the in vitro evaluation of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole derivatives. The protocols outlined herein are designed to first establish the cytotoxic potential of these compounds against relevant cancer cell lines and subsequently to elucidate the underlying mechanisms of action.
Tier 1: Initial Cytotoxicity Screening
The primary step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation.[3] This is typically achieved through cytotoxicity assays that measure the dose-dependent effect of the compound on a panel of cancer cell lines.
Rationale for Cell Line Selection
The choice of cell lines is critical and should ideally be guided by any existing knowledge of the potential targets of benzimidazole derivatives. In the absence of specific target information, a broad panel of cell lines from different cancer types is recommended. For instance, screening against human lung cancer cell lines (e.g., NCI-H522, NCI-H23), breast cancer cell lines (e.g., MDA-MB-453, MDA-MB-468), and colorectal cancer cell lines (e.g., DLD-1) can provide initial insights into the spectrum of activity.[4][5] It is also crucial to include a non-cancerous cell line (e.g., HEK-293T) to assess the selectivity of the compound for cancer cells over normal cells.[4][6]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the general workflow for the initial cytotoxicity screening of this compound derivatives.
Caption: Workflow for apoptosis analysis by flow cytometry.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Test compound
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation: Apoptosis
The flow cytometry data can be presented in a table summarizing the percentage of cells in each quadrant.
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Control | Value | Value | Value | Value |
| Compound (IC50) | Value | Value | Value | Value |
| Compound (2x IC50) | Value | Value | Value | Value |
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (e.g., G2/M phase) and subsequent apoptosis. [6]Cell cycle analysis can be performed by staining DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.
Protocol: Cell Cycle Analysis
Materials:
-
Test compound
-
Selected cancer cell line
-
6-well plates
-
Propidium Iodide
-
RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
Conclusion and Future Directions
The protocols described in this application note provide a robust framework for the initial in vitro characterization of this compound derivatives. Positive results from these assays, demonstrating potent and selective cytotoxicity coupled with the induction of apoptosis and/or cell cycle arrest, would provide a strong rationale for further preclinical development. Subsequent investigations could include target identification studies, such as kinase profiling assays, as many benzimidazole derivatives are known to be kinase inhibitors. [7]Additionally, evaluating the effect of these compounds on the expression levels of key apoptotic and cell cycle regulatory proteins (e.g., caspases, Bcl-2 family proteins, cyclins) through techniques like Western blotting would provide deeper mechanistic insights.
References
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Reaction Biology. Cell-based Assays for Drug Discovery.
-
BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.
-
Li, M., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 573-585.
-
Al-Ostoot, F. H., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Chemistry, 27(10), 826-853.
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2406.
-
Vipergen. (2023). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
-
An, F. F., & Qu, J. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of the Association for Laboratory Automation, 21(4), 483–493.
-
Zheng, W., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
-
Saleem, M., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(13), 4212.
-
Youssif, B. G. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481.
-
Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research, 2(1), 51-59.
-
Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
-
Türkan, F., et al. (2023). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Journal of the Iranian Chemical Society, 20(8), 2205–2216.
-
Elango, H., et al. (2024). Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate.
-
Rahman, M. M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 12345.
-
López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current Medicinal Chemistry, 22(14), 1667–1673.
-
Akkoc, M. K., et al. (2023). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological and Immunohistochemical Methods. Journal of Gastrointestinal Cancer, 54(4), 1334–1339.
-
López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current Medicinal Chemistry, 22(14), 1674–1680.
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- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.journalagent.com [pdf.journalagent.com]
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- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole for Preclinical Biological Studies
Abstract
This document provides a comprehensive technical guide for the formulation of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole (C₈H₄ClF₃N₂), a heterocyclic compound with significant potential in biological research. As a member of the benzimidazole class, a "privileged structure" in medicinal chemistry, this molecule is of interest for a wide range of therapeutic areas, including oncology, and infectious diseases, and as a tool for probing cellular pathways[1][2]. The inclusion of a trifluoromethyl group is known to enhance metabolic stability and biological efficacy[1]. However, like many novel chemical entities, its predicted hydrophobicity presents a significant challenge in achieving the aqueous solubility required for meaningful in vitro and in vivo evaluation. This guide details the underlying principles and provides validated, step-by-step protocols for developing suitable formulations to enable consistent and reproducible biological data.
Pre-Formulation Analysis: Understanding the Molecule
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This foundational knowledge informs the selection of an appropriate solubilization strategy, preventing wasted resources and ensuring the integrity of experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1075753-27-3 | [1][3] |
| Molecular Weight | 220.58 g/mol | [1] |
| Molecular Formula | C₈H₄ClF₃N₂ | - |
| Chemical Class | Benzimidazole Derivative | [1] |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol). | Inferred from structure & class[4][5][6] |
| Primary Use | Pharmaceutical intermediate for synthesis and research. | [1][3] |
The benzimidazole core, coupled with chloro- and trifluoromethyl- substituents, strongly suggests a lipophilic nature and, consequently, poor aqueous solubility. This is a common characteristic of over 70% of new chemical entities in drug discovery pipelines and is the primary obstacle to bioavailability[5]. The formulation goal is therefore to increase the apparent solubility of the compound in aqueous physiological environments without compromising its chemical integrity or introducing confounding biological effects from the excipients.
Caption: High-level workflow for formulation development.
Strategic Formulation Approaches
The choice of formulation is dictated by the experimental context, primarily the route of administration and the required concentration. A strategy suitable for a high-throughput in vitro screen will differ significantly from one designed for an in vivo efficacy study.
Table 2: Comparison of Common Formulation Strategies
| Strategy | Principle of Solubilization | Ideal Application | Advantages | Limitations |
| Co-Solvent System | Increases solubility by reducing the polarity of the aqueous vehicle.[7] | In vitro (dilution), In vivo (IV, IP) | Simple to prepare, well-understood excipients (DMSO, PEG400, Ethanol). | Potential for precipitation upon dilution; solvent toxicity at higher concentrations.[8] |
| Aqueous Suspension | Uniform dispersion of fine drug particles in a viscous vehicle. | In vivo (Oral Gavage, Subcutaneous) | Allows for high drug loading; avoids harsh organic solvents. | Non-homogeneity can lead to dosing errors; not suitable for IV administration.[7] |
| Cyclodextrin Complex | Encapsulates the hydrophobic drug within a hydrophilic macrocycle, forming an "inclusion complex".[4][7] | In vitro, In vivo (IV, Oral) | Significantly increases aqueous solubility; can improve stability. | Limited drug loading capacity; potential for renal toxicity with some cyclodextrins at high doses.[5] |
| Lipid-Based (Liposomes) | Incorporates the lipophilic drug into the phospholipid bilayer of vesicles.[9] | In vitro, In vivo (IV) | High drug loading for lipophilic compounds; can alter pharmacokinetics and biodistribution. | Complex preparation and characterization; potential for physical instability.[10][11] |
Core Protocol: High-Concentration Stock Solution
Nearly all formulation procedures begin with a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity.
Protocol 3.1: Preparation of a 10 mM DMSO Stock
Rationale: Creating a concentrated, stable stock in an organic solvent is the first critical step. This allows for accurate and convenient dilution into various aqueous-based formulations for final use.
Materials:
-
This compound (MW: 220.58 g/mol )
-
Anhydrous or cell-culture grade DMSO
-
Analytical balance
-
Amber glass vial or cryovial
-
Vortex mixer
Procedure:
-
Tare a sterile amber vial on the analytical balance.
-
Carefully weigh 2.21 mg of the compound into the vial.
-
Causality Note: This mass is calculated to produce a 10 mM solution in 1 mL of solvent (Mass = Molarity × Volume × MW = 0.010 mol/L × 0.001 L × 220.58 g/mol = 0.00221 g).
-
-
Add 1.0 mL of high-purity DMSO to the vial.
-
Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store at -20°C or -80°C, protected from light and moisture. For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.
Protocols for In Vitro Biological Studies
For cell-based assays, the primary goal is to dilute the DMSO stock into aqueous culture medium while maintaining solubility and minimizing solvent toxicity. The final DMSO concentration should ideally be ≤0.1% and must not exceed 0.5% to avoid artifacts.
Protocol 4.1: Direct Dilution for Cell Culture
Rationale: This is the simplest method for screening and dose-response studies. It relies on rapid mixing to disperse the drug before it can precipitate.
Procedure:
-
Thaw the 10 mM DMSO stock solution.
-
Perform serial dilutions in DMSO if very low final concentrations are required.
-
Prepare the final working solution by adding the stock solution directly to pre-warmed cell culture medium. Crucially, add the small volume of DMSO stock to the large volume of medium, not the other way around.
-
Immediately vortex or pipette mix vigorously to ensure rapid dispersion.
-
Example: To make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of culture medium (1:1000 dilution, final DMSO concentration is 0.1%).
-
-
Visually inspect the medium for any signs of precipitation (cloudiness, particulates). If precipitation occurs, a more advanced formulation is required.
Protocol 4.2: Formulation with Hydroxypropyl-β-Cyclodextrin (HPβCD)
Rationale: HPβCD is a truncated cone-shaped molecule with a hydrophobic interior and a hydrophilic exterior. It can form an inclusion complex with the compound, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility[5][7]. This is ideal when direct dilution fails.
Caption: Workflow for liposome preparation and sizing.
Protocol 6.1: Preparation by Thin-Film Hydration
Materials:
-
Phospholipids (e.g., DSPC) and Cholesterol [11]* this compound
-
Chloroform or a Chloroform:Methanol mixture
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) and the compound in chloroform.[10][11] The drug-to-lipid ratio may need optimization (e.g., 1:20 w/w).[11]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum in a water bath set above the lipid transition temperature (e.g., 40°C) to evaporate the organic solvent. A thin, uniform lipid film will form on the flask wall.[11] Further dry under high vacuum for several hours to remove residual solvent.
-
Hydration: Add the aqueous buffer (pre-warmed to above the lipid transition temperature) to the flask. Stir or vortex the flask to hydrate the lipid film, which will peel off the wall and form multilamellar vesicles (MLVs).[11] This may take 30-60 minutes.
-
Sizing by Extrusion: Load the MLV suspension into a lipid extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Force the suspension through the membrane multiple times (e.g., 11-21 passes) to produce unilamellar vesicles of a uniform size.[11]
-
Characterization: The final liposome formulation should be characterized for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).[10][11]
Quality Control & Validation
A prepared formulation is only useful if it is stable and its properties are known.
-
Visual Inspection: Always check for clarity (for solutions) or uniformity (for suspensions) before each use. Any sign of precipitation, crystallization, or phase separation indicates the formulation is not stable.[7]
-
Stability Assessment: Formulations should be assessed for physical and chemical stability over the intended period of use.[7] For chemical stability, the concentration of the active compound can be measured by HPLC at different time points.
-
Particle Size Analysis: For liposomal or other nanoparticle formulations, particle size and distribution must be measured via DLS. This is a critical quality attribute that affects the biological performance and safety of the formulation.[10][11]
References
-
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]
-
Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments. [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs - Protocols.io. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
-
2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis - PubMed. [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC - NIH. [Link]
-
Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC - NIH. [Link]
Sources
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- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 7. benchchem.com [benchchem.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. By explaining the causality behind experimental choices and providing data-driven solutions, this resource aims to help you improve yield, minimize impurities, and streamline your workflow.
Synthetic Overview & Core Strategy
The most prevalent and reliable industrial synthesis of this compound is a two-step process. This approach is favored for its scalability and the relative ease of purification for the intermediate.
-
Step 1: Cyclization. Condensation of 3-(trifluoromethyl)benzene-1,2-diamine with a suitable one-carbon carbonyl source, typically urea, to form the stable intermediate, 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.
-
Step 2: Chlorination. Conversion of the benzimidazolone intermediate to the final 2-chloro product using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
This two-step pathway allows for the isolation and purification of the benzimidazolone, ensuring that the often challenging chlorination step begins with high-purity material, which is critical for achieving a high final yield.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Issue 1: Low Yield in Cyclization Step (Benzimidazolone Formation)
Question: My yield for the conversion of 3-(trifluoromethyl)benzene-1,2-diamine to 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is significantly lower than reported values. What are the likely causes?
Answer: A low yield in this step typically points to one of three areas: the quality of the starting diamine, suboptimal reaction conditions, or inefficient product isolation.
-
Purity of Diamine: The starting material, 3-(trifluoromethyl)benzene-1,2-diamine, is susceptible to oxidation, which can result in colored impurities and the formation of dimeric side products during cyclization. Ensure the diamine is pure and has not darkened significantly upon storage. If necessary, it can be purified by recrystallization or column chromatography prior to use.
-
Reaction Conditions: The condensation with urea is a robust reaction but requires sufficient thermal energy to drive the elimination of ammonia.
-
Temperature: Ensure the reaction temperature is maintained between 135-150°C. Using a high-boiling solvent like DMF can provide better temperature control compared to a dry fusion method, often resulting in a cleaner product and higher yield.
-
Reaction Time: This reaction can require several hours (e.g., 9-12 hours) for completion. Monitor the reaction by TLC until the starting diamine is fully consumed.
-
-
Work-up and Isolation: The benzimidazolone product is often isolated by precipitation. After cooling the reaction mixture, dilution with water or acidification with aqueous HCl can be used to precipitate the product.[1] Ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous medium. Inadequate washing of the filtered solid can also leave trapped impurities, artificially lowering the calculated yield of pure product.
Issue 2: Incomplete or Low-Yield Chlorination
Question: My chlorination of the benzimidazolone intermediate using phosphorus oxychloride (POCl₃) is inefficient, with significant starting material remaining. How can I improve this?
Answer: The chlorination step is highly sensitive to reaction conditions, particularly the presence of moisture and the reaction temperature.
-
Reagent Quality and Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. The presence of even trace amounts of moisture will consume the reagent and can lead to the formation of phosphoric acid, hindering the reaction. Use a freshly opened bottle or distilled POCl₃ and ensure all glassware is thoroughly oven-dried. The benzimidazolone intermediate must also be perfectly dry.
-
Temperature and Duration: This reaction typically requires heating at reflux (around 105-110°C) for several hours (e.g., 12-14 hours) to proceed to completion.[2] Insufficient heating or a shortened reaction time is a common cause of incomplete conversion.
-
Catalyst: While not always necessary, some procedures report the use of a catalytic amount of strong acid (like a drop of concentrated HCl) or phenol to facilitate the reaction.[2][3] This can help to activate the benzimidazolone substrate.
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically cooled and the excess POCl₃ is removed under reduced pressure.[2] The residue is then quenched by carefully adding it to ice or an ice-water mixture. Neutralization must be done cautiously with a base like sodium bicarbonate or NaOH solution to a high pH (~10) to ensure the product is in its free base form for extraction.[2] Hydrolysis of the 2-chloro product back to the starting benzimidazolone can occur during a slow or low-pH quench.
Caption: Decision tree for troubleshooting the chlorination step.
Issue 3: Product Purity and Purification
Question: My final product contains persistent impurities after work-up. What are they and what is the best purification strategy?
Answer: Common impurities include unreacted benzimidazolone, hydrolyzed product (which is the same as the starting material for this step), and potentially over-chlorinated byproducts.
-
Key Impurity: The most common impurity is the starting material, 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one. This arises from either an incomplete reaction or hydrolysis of the product during work-up.
-
Purification Strategy:
-
Extraction: A well-performed aqueous work-up and extraction with a solvent like ethyl acetate is the first line of defense.[2] Washing the combined organic layers with water and then brine helps remove inorganic salts and residual base.
-
Recrystallization: This is often the most effective method for final purification. The crude material can be recrystallized to obtain a pure product. Suitable solvent systems must be determined empirically but often include ethyl acetate/hexane or benzene/hexane mixtures.[2]
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel can be employed.[2] A gradient elution with a hexane/ethyl acetate system is typically effective at separating the less polar 2-chloro product from the more polar benzimidazolone impurity.
-
Frequently Asked Questions (FAQs)
Q1: Are there safer alternatives to phosphorus oxychloride (POCl₃) for the chlorination step? While POCl₃ is the most commonly cited reagent for this specific transformation due to its high efficiency, the broader field of benzimidazole chemistry explores other chlorinating agents.[2] Alternatives like thionyl chloride (SOCl₂) with DMF (Vilsmeier-Haack conditions) or reagents like N-chlorosuccinimide (NCS) can be effective for other types of chlorinations but may require significant optimization for this substrate. For industrial applications, POCl₃ remains a standard choice.
Q2: How critical is the quality of the starting 3-(trifluoromethyl)benzene-1,2-diamine? Extremely critical. Impurities in the initial diamine will carry through the synthesis, leading to side reactions and purification difficulties. The Phillips-Ladenburg condensation, the general class of reaction for forming the benzimidazole ring, is sensitive to oxidant impurities which can lead to complex colored byproducts.[4][5] Starting with high-purity diamine is a prerequisite for achieving high overall yield.
Q3: Can this synthesis be performed as a one-pot reaction? While one-pot syntheses of benzimidazoles are known, they are less common for this specific 2-chloro derivative.[6] The reaction conditions for the initial cyclization (high temperature, often with a solvent like DMF) and the subsequent chlorination (anhydrous, with a highly reactive reagent like POCl₃) are generally incompatible. The two-step process with isolation of the benzimidazolone intermediate is more reliable and scalable.[1]
Key Experimental Protocols
Protocol 1: Synthesis of 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
This protocol is adapted from literature procedures for analogous compounds.
-
To a round-bottom flask equipped with a reflux condenser, add 3-(trifluoromethyl)benzene-1,2-diamine (1.0 equiv), urea (1.2 equiv), and dimethylformamide (DMF, approx. 5 mL per gram of diamine).
-
Heat the reaction mixture in an oil bath to 135-140°C and maintain for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
If precipitation is incomplete, acidify with 1M HCl to pH ~5-6.
-
Stir the resulting slurry for 30 minutes in an ice bath.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. A typical yield is >90%.
Protocol 2: Synthesis of this compound
This protocol is adapted from literature procedures for analogous compounds.[2]
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, combine 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (1.0 equiv) and phosphorus oxychloride (POCl₃, 5-10 equiv).
-
Add a catalytic amount of phenol (approx. 0.05 equiv).
-
Heat the mixture to reflux (approx. 105-110°C) for 12-14 hours.
-
After cooling to room temperature, remove the excess POCl₃ under reduced pressure.
-
Caution: Carefully and slowly add the viscous residue to a vigorously stirred beaker of crushed ice.
-
Once the quench is complete, neutralize the acidic solution by the slow addition of 40% NaOH solution or solid sodium bicarbonate until the pH is ~10.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization. A typical yield is >95%.
Data Summary Table
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Cyclization | 3-(CF₃)benzene-1,2-diamine, Urea | DMF | 135-140 | 12 | 94% | |
| Chlorination | 7-(CF₃)-benzimidazolone, POCl₃, Phenol (cat.) | Neat | 105-110 | 12-14 | 97% | [2] |
References
-
Process Development of a CRF1 Receptor Antagonist Based on the Selective Chlorination of a Benzimidazolone via Chlorine - ACS Publications. (2017). ACS Publications. [Link]
-
Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives - CORE. (2016). CORE. [Link]
-
Dubey, P. K., Naidu, A., Anandam, V., & Hemasunder, G. (2005). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Indian Journal of Chemistry, 44B, 1239-1242. [Link]
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]
-
Patel, M. M. (2012). Methodology of chlorination of benzimidazolone instead of using Phosphorous Oxychloride. ResearchGate. [Link]
-
Synthesis of 2-chlorobenzimidazole - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Townsend, L. B., et al. (1995). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]
-
Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. (2018). ResearchGate. [Link]
- EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline. (n.d.).
-
WO/2001/058903 METHOD FOR PRODUCING 2-CHLORO-BENZIMIDAZOLE DERIVATIVES. (n.d.). WIPO Patentscope. [Link]
-
Synthesis of A. 2-Chlorobenzimidazole - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health. [Link]
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). [Link]
-
2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 - Shree Ganesh Remedies Limited. (n.d.). Shree Ganesh Remedies Limited. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. [Link]
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. (n.d.). [Link]
-
Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. (n.d.). [Link]
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.).
- US6333434B1 - Preparation of trifluoromethylanilines. (n.d.).
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). PubMed Central. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). National Institutes of Health. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. (2010). PubMed. [Link]
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- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in Trifluoromethyl Benzimidazole Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylated benzimidazazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important heterocyclic compounds. The introduction of a trifluoromethyl (CF3) group into the benzimidazole scaffold can significantly enhance the pharmacological properties of a molecule. However, the synthesis of these compounds is not without its challenges. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you navigate and overcome common side reactions encountered during your experiments.
Section 1: Core Synthesis & Common Pitfalls
The most prevalent method for synthesizing 2-(trifluoromethyl)-1H-benzimidazoles is the Phillips-Ladenburg cyclocondensation reaction. This involves reacting a substituted 1,2-phenylenediamine with trifluoroacetic acid (TFAA) or its anhydride. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower your yield and complicate purification.
Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely side reactions?
A1: Low yields and multiple byproducts in the Phillips cyclocondensation are common and often stem from several competing reactions. The primary culprits are typically incomplete cyclization, hydrolysis of the trifluoroacetylating agent, and formation of N-acylated intermediates that fail to cyclize.
-
Incomplete Cyclization: The reaction proceeds through a mono-N-acylated intermediate. For this intermediate to cyclize, a second nitrogen atom's lone pair must attack the carbonyl carbon of the trifluoroacetamide group. If this cyclization is slow or incomplete, you will isolate this intermediate as a major byproduct.
-
Hydrolysis of Trifluoroacetic Anhydride (TFAA): TFAA is highly reactive and susceptible to hydrolysis, especially if your reagents or solvent are not scrupulously dry.[1] Hydrolysis not only consumes your reagent but the resulting trifluoroacetic acid is a less potent acylating agent under some conditions.
-
Formation of Di-acylated Byproducts: It is also possible to form a di-N,N'-acylated phenylenediamine. This species cannot cyclize to form the desired benzimidazole and will appear as a significant byproduct.
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low yields in trifluoromethyl benzimidazole synthesis.
Experimental Protocol: Minimizing Side Reactions in Phillips Cyclocondensation
-
Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted o-phenylenediamine (1.0 eq).
-
Solvent and Reagent Addition: Add an appropriate anhydrous solvent (e.g., toluene, xylene, or polyphosphoric acid (PPA)). Begin stirring and slowly add trifluoroacetic anhydride (1.1 - 1.2 eq) dropwise via a syringe at room temperature. Note: The slow addition helps to control the exotherm and minimize the formation of di-acylated byproducts.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]
Section 2: N-Functionalization and Associated Side Reactions
Following the successful synthesis of the benzimidazole core, N-alkylation or N-arylation is a common subsequent step to introduce further diversity. However, this step can also be a source of unwanted side reactions.
Q2: I am attempting an N-alkylation of my 2-(trifluoromethyl)benzimidazole, but I am getting a mixture of N1- and N3-alkylated products, as well as some unreacted starting material. How can I improve the regioselectivity?
A2: The N-alkylation of unsymmetrically substituted benzimidazoles can indeed lead to a mixture of regioisomers. The two nitrogen atoms of the imidazole ring are tautomeric, and their relative nucleophilicity can be influenced by electronic and steric factors. Additionally, incomplete deprotonation can lead to unreacted starting material.
-
Tautomerism: The proton on the imidazole ring can reside on either nitrogen atom, leading to two tautomeric forms. Alkylation can occur on either nitrogen, resulting in a mixture of products.
-
Incomplete Deprotonation: A common method for N-alkylation involves deprotonation with a base (e.g., NaH, K2CO3) followed by the addition of an alkyl halide.[3] If the deprotonation is incomplete, the remaining starting material will not react.
-
Steric Hindrance: The substituent at the 2-position (the CF3 group) and any substituents on the benzene ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms, influencing the regioselectivity.
Strategies to Improve Regioselectivity:
| Strategy | Rationale | Key Parameters |
| Choice of Base | A stronger base (e.g., NaH) will ensure complete deprotonation, preventing unreacted starting material. | Use of NaH in an anhydrous aprotic solvent like DMF or THF. |
| Temperature Control | Lower temperatures can sometimes favor the formation of the thermodynamically more stable isomer. | Running the reaction at 0 °C or even lower. |
| Protecting Groups | In some cases, a protecting group strategy may be necessary to achieve high regioselectivity. | This is a more complex approach and should be considered if other methods fail. |
Q3: During my synthesis, I've isolated a byproduct with a mass corresponding to my desired product plus an additional oxygen atom. What is this, and how can I avoid it?
A2: The byproduct you have likely isolated is a benzimidazole N-oxide.[4][5] The nitrogen atoms in the benzimidazole ring are susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain oxidizing agents. While sometimes the N-oxide is the desired product, in this context, it is a side reaction.
Formation of N-Oxides can be promoted by:
-
Oxidizing Agents: The presence of adventitious oxidizing agents or the use of certain reagents can lead to N-oxidation.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote oxidation, especially in the presence of air.
Mitigation Strategies:
-
Inert Atmosphere: Conducting your reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidation from atmospheric oxygen.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also be beneficial.
-
Careful Choice of Reagents: Be mindful of the reagents you are using and their potential to act as oxidizing agents.
Reaction Scheme: N-Oxidation Side Reaction
Caption: Competing reaction pathways leading to the desired product and the N-oxide byproduct.
Section 3: Purification Challenges
Even with optimized reaction conditions, purification of the final trifluoromethyl benzimidazole product can be challenging due to the presence of closely related impurities.
Q4: I am having difficulty separating my desired product from unreacted starting materials and byproducts using column chromatography. What can I do?
A3: The similar polarity of the desired product and certain side products, such as the mono-acylated intermediate, can make separation by standard silica gel chromatography difficult.
Advanced Purification Techniques:
-
Gradient Elution: A carefully optimized gradient elution in your column chromatography can improve separation. Start with a non-polar solvent system and gradually increase the polarity.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina. For basic compounds like benzimidazoles, neutral or basic alumina can sometimes give better results than the slightly acidic silica gel.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your desired product.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers much higher resolution than standard column chromatography.
By understanding the underlying chemistry of these side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and success of your trifluoromethyl benzimidazole syntheses.
References
- Benchchem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- Meth-Cohn, O., & Suschitzky, H. (1969). A New and Simple Synthesis of Benzimidazole N-Oxides. Chemical Communications, 773.
- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
- Reddy, T. R., et al. (2017). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry.
- Martins, M. A. P., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
- Rivera, G., et al. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. European Journal of Medicinal Chemistry.
- Benchchem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- Wikipedia. (n.d.). Trifluoroacetic anhydride.
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- 4. A new and simple synthesis of benzimidazole N-oxides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals actively working with this important pharmaceutical intermediate.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reaction conditions effectively.
Section 1: Reaction Pathway and Key Challenges
The synthesis of this compound is typically not a single-step process. A robust and common approach involves a two-step synthesis: first, the cyclization of a substituted o-phenylenediamine to form the benzimidazolone intermediate, followed by a chlorination reaction.
The primary challenges in this synthesis arise from the electronic properties of the starting materials. The 7-trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring, potentially making the initial cyclization more difficult than for unsubstituted analogs.[1] Furthermore, this deactivation can influence the regioselectivity and efficiency of subsequent chlorination steps.
Caption: General two-step synthetic route.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My cyclization reaction (Step 1) to form 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is showing low yield and incomplete conversion, even after prolonged heating. What are the likely causes and solutions?
Answer:
This is a common issue, primarily due to the deactivating effect of the trifluoromethyl group. Here’s a systematic approach to troubleshoot:
-
Causality—Insufficient Acidity/Activation: The traditional condensation of an o-phenylenediamine requires an acid catalyst to activate the carbonyl equivalent (e.g., from urea or a carboxylic acid) and facilitate the intramolecular cyclization.[2][3] High temperatures are often needed to overcome the activation energy.[1][4]
-
Troubleshooting Steps:
-
Increase Catalyst Loading or Strength: If using a mild acid, consider switching to a stronger one. Polyphosphoric acid (PPA) is highly effective for driving these condensations to completion, as it serves as both a catalyst and a dehydrating agent at elevated temperatures.[5]
-
Elevate Reaction Temperature: Benzimidazole syntheses can require temperatures of 160–200 °C.[5] Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling solvent like xylene or consider running the reaction neat with PPA.[3]
-
Alternative C1 Synthons: If using urea or formic acid, consider a more reactive electrophile like 1,1'-Carbonyldiimidazole (CDI). CDI reacts under milder conditions to form the intermediate isocyanate in situ, which can then cyclize more readily.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid, uniform heating.[2][6] This can often overcome the high activation energy barrier in a more controlled manner than conventional heating.[7]
-
Caption: Decision workflow for troubleshooting low cyclization yield.
Question 2: The chlorination step (Step 2) is sluggish and results in a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Converting the benzimidazolone (a lactam) to the 2-chloro-benzimidazole requires a potent chlorinating agent capable of dehydrating the amide tautomer.
-
Causality—Reagent Reactivity and Stoichiometry: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this transformation.[8] The reaction mechanism involves the formation of a reactive phosphoryl or sulfonyl intermediate on the oxygen atom, which is then displaced by a chloride ion. Incomplete conversion often points to insufficient reagent, deactivation by trace water, or inadequate temperature.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Both POCl₃ and SOCl₂ react violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and inhibit the reaction. Thoroughly dry all components before starting.
-
Increase Reagent Stoichiometry and Temperature: Use a significant excess of the chlorinating agent (e.g., 5-10 equivalents), which can also serve as the solvent. The reaction often requires heating under reflux (for SOCl₂, ~76 °C; for POCl₃, ~105 °C).
-
Consider a Catalyst: Adding a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the reaction. DMF reacts with SOCl₂ or POCl₃ to form a Vilsmeier-type reagent in situ, which is a more potent activating agent for the benzimidazolone oxygen.
-
Workup Procedure: After the reaction is complete (monitored by TLC or LC-MS), the excess chlorinating agent must be quenched carefully. This is typically done by slowly pouring the reaction mixture onto crushed ice. The product will precipitate and can be collected by filtration.
-
Question 3: My final product is contaminated with byproducts. What are they and how can I prevent their formation?
Answer:
Byproduct formation is typically due to side reactions on the benzimidazole core or incomplete reaction.
-
Causality—Potential Side Reactions:
-
N-Chlorination: While less common under these conditions, highly reactive chlorine sources could potentially chlorinate the N-H position.[9]
-
Ring Chlorination: The trifluoromethyl group deactivates the fused benzene ring towards electrophilic substitution. However, under harsh conditions or with highly reactive chlorinating agents, chlorination on the benzene ring is a possibility.
-
Dimerization/Polymerization: Inadequately controlled pH during workup or purification can sometimes lead to side reactions.
-
-
Troubleshooting & Prevention:
-
Control Reaction Time and Temperature: Do not overheat or run the reaction longer than necessary once the starting material is consumed. Monitor the reaction closely.
-
Choice of Chlorinating Agent: For substrates prone to side reactions, milder, more selective electrophilic chlorinating agents like N-chlorosuccinimide (NCS) could be explored, although this may require different reaction conditions (e.g., radical initiator or acid catalyst).[8] However, for converting the 2-hydroxy group, POCl₃ remains the most direct method.
-
Purification Strategy: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene).[10] If this is insufficient, column chromatography on silica gel using a hexane/ethyl acetate gradient is the standard method for removing closely related impurities.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How does the trifluoromethyl group electronically influence the two reaction steps?
-
A: For Step 1 (Cyclization), its strong electron-withdrawing nature reduces the nucleophilicity of the amino groups, making the ring-closing step more difficult and requiring forcing conditions.[1] For Step 2 (Chlorination), it deactivates the benzene ring, making it less susceptible to unwanted electrophilic chlorination, which is a beneficial side effect.
-
-
Q: What is the best general-purpose solvent for the chlorination step?
-
A: Often, no additional solvent is needed; an excess of the chlorinating reagent (POCl₃ or SOCl₂) is used as the reaction medium. If a co-solvent is required to improve solubility, a high-boiling, inert, aprotic solvent like toluene or acetonitrile can be used, but ensure it is rigorously dried.
-
-
Q: What analytical methods are best for in-process control?
-
A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of the disappearance of starting material and the appearance of the product. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. ¹H and ¹⁹F NMR are essential for structural confirmation of the final product.
-
Section 4: Optimized Experimental Protocol
This protocol represents a robust starting point. Researchers must adapt it based on their specific equipment and observations.
Step 1: Synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq), urea (1.2 eq), and concentrated hydrochloric acid (0.2 eq).
-
Reaction: Add xylene as a solvent and heat the mixture to reflux (approx. 140 °C) for 12-24 hours. The reaction should be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the diamine spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with water and then with a cold, non-polar solvent like hexane to remove any remaining organic impurities. The product is typically of sufficient purity for the next step. If needed, recrystallize from ethanol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, place the dried 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask at room temperature. Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Isolation: Once complete, cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Purification: The resulting precipitate is the crude product. Collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. The crude product can be further purified by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.
Section 5: Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Rationale & Key Considerations |
| Key Reagents | 3-(CF₃)-o-phenylenediamine, Urea | 7-(CF₃)-benzimidazol-2-one, POCl₃ | Urea acts as a safe, solid source of carbonyl. POCl₃ is a powerful and standard reagent for this type of chlorodehydroxylation.[8] |
| Catalyst | HCl, PPA | DMF (catalytic) | Strong acid is necessary to drive the condensation.[3] DMF forms a highly reactive Vilsmeier intermediate, accelerating the chlorination. |
| Solvent | Xylene or Neat (with PPA) | Excess POCl₃ | A high-boiling solvent is needed for Step 1. Using excess reagent as a solvent in Step 2 simplifies the reaction and ensures high concentration. |
| Temperature | 140-180 °C | 105 °C (Reflux) | High thermal energy is required to overcome the activation barrier, especially for the deactivated diamine starting material.[1][4] |
| Typical Yield | 70-85% | 80-95% | Yields are highly dependent on reaction scale, purity of reagents, and strict adherence to anhydrous conditions in Step 2. |
| Key Byproducts | Incomplete cyclization, regioisomers (minor) | Unreacted starting material, hydrolysis product | Careful monitoring and controlled workup are essential. The main byproduct in Step 2 is often the starting material if conditions are not forcing enough. |
References
- BenchChem. (n.d.). This compound.
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link]
-
Li, A., et al. (2023). Electrochemical four-component aminochlorination tuned by benzimidazoles. Organic Chemistry Frontiers. DOI:10.1039/D3QO00692A. Retrieved from [Link]
-
Patel, V., et al. (2023). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Chlorination Reagent Guide. Retrieved from [Link]
-
Geronikaki, A., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. DOI:10.3390/molecules21091223. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
-
Antonova, A. O., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Pharmaceuticals. DOI:10.3390/ph16101446. Retrieved from [Link]
-
Patel, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Applied Sciences. DOI:10.3390/app122312217. Retrieved from [Link]
-
Kumar, P., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Nguyen, T. H. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. DOI:10.1039/d2ra03681a. Retrieved from [Link]
-
Chrobak, E., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences. DOI:10.3390/ijms24032860. Retrieved from [Link]
-
Wang, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry. DOI:10.1021/jf3053934. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts. DOI:10.3390/catal12060601. Retrieved from [Link]
-
Martínez, R., & Gacitúa, M. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. DOI:10.3762/bjoc.12.235. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. DOI:10.1016/j.arabjc.2021.103541. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 7-Chloro-1H-benzo[d]triazole.
-
Karaali, N., et al. (2018). Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. ResearchGate. Retrieved from [Link]
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- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
stability issues of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole in solution
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. Its purpose is to provide in-depth technical guidance on the stability of this compound in solution, offering troubleshooting workflows and answers to frequently encountered challenges.
Introduction: The Duality of Reactivity and Stability
This compound is a valuable intermediate in pharmaceutical synthesis, largely due to its unique electronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-chloro substituent serves as a reactive handle for introducing further molecular complexity through nucleophilic substitution.[1] However, this same reactivity makes the compound susceptible to degradation in solution, particularly via hydrolysis. Understanding and controlling these stability issues is paramount for generating reproducible and reliable experimental data.
This document provides a framework for identifying, troubleshooting, and mitigating stability challenges associated with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound in its solid form?
A1: As a solid, the compound is relatively stable. However, to maximize its shelf-life and prevent degradation from atmospheric moisture, it is imperative to store it under controlled conditions. The recommended storage is at -20°C in a tightly sealed container, placed within a desiccator to ensure a dry environment.[2]
Q2: I'm preparing a stock solution. What solvents are recommended and which should I avoid?
A2: The choice of solvent is critical and is the most significant factor in maintaining the compound's integrity in solution.
-
Recommended: Anhydrous aprotic solvents are strongly preferred. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dioxane. These solvents are non-nucleophilic and will not react with the electrophilic 2-position of the benzimidazole ring.
-
Use with Caution: Aprotic solvents that are not rigorously dried may contain enough water to cause slow hydrolysis over time. Always use solvents from a freshly opened bottle or those stored over molecular sieves.
-
Avoid: Protic solvents, especially water and alcohols (methanol, ethanol), should be avoided for long-term storage. The lone pair of electrons on the oxygen atom in these solvents can act as a nucleophile, attacking the carbon at the 2-position and displacing the chloride. This leads to the formation of benzimidazolin-2-one or 2-alkoxybenzimidazole derivatives, respectively.[3][4]
Q3: What are the primary factors that can accelerate the degradation of this compound in solution?
A3: Beyond solvent choice, several factors can compromise stability:
-
pH: The compound is most susceptible to degradation under both acidic and alkaline conditions.[5] Basic conditions can deprotonate the benzimidazole nitrogen, increasing the molecule's nucleophilicity and potentially facilitating intermolecular reactions or reactions with the solvent. Acidic conditions can activate the 2-chloro group towards nucleophilic attack. Neutral or near-neutral pH is generally best if aqueous buffers are unavoidable for short-term experimental use.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[5] Stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize thermal degradation.[6][7]
-
Light: While benzimidazoles, in general, exhibit some photosensitivity in solution, it is considered good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[8]
Q4: How can I visually or analytically detect if my solution has degraded?
A4:
-
Visual Inspection: The first signs of degradation can be a change in color of the solution or the formation of a precipitate. The primary degradation product, the corresponding benzimidazolin-2-one, often has different solubility characteristics, which can lead to it crashing out of solution.
-
Analytical Verification: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A fresh, pure sample should show a single major peak. Degraded samples will show additional peaks corresponding to the degradation products. Comparing the chromatogram of a stored solution to that of a freshly prepared standard is the definitive test for stability.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Biological or Chemical Assay Results
You observe a drift in your IC50 values, or the yield of your synthetic reaction is lower than expected.
Caption: Troubleshooting workflow for inconsistent experimental results.
Causality Explanation: Inconsistent results are often the first sign of a change in the concentration of the active compound. The 2-chloro group is an electrophilic site prone to nucleophilic substitution. If your solution was prepared in a protic solvent or stored improperly, the parent compound is likely degrading, reducing its effective concentration and leading to variable results. An HPLC/LC-MS analysis provides empirical evidence of this degradation.
Issue 2: Precipitate Forms in My Stored Stock Solution
You retrieve your stock solution from the freezer and notice solid material that does not readily redissolve upon warming.
-
Initial Diagnosis: Do not assume this is simply the compound coming out of solution due to the low temperature. While possible, it is frequently a sign of chemical degradation. The hydrolysis product, 2-hydroxy-7-(trifluoromethyl)-1H-benzo[d]imidazole (the keto-enol tautomer of the benzimidazolin-2-one), has significantly different polarity and solubility compared to the parent 2-chloro compound and may be less soluble in the original solvent.
-
Recommended Action:
-
Attempt to dissolve the precipitate by gentle warming and vortexing.
-
If it does not dissolve, centrifuge the vial to pellet the solid.
-
Carefully remove the supernatant and analyze both the supernatant and a redissolved sample of the precipitate (if possible, in a more polar solvent) by HPLC or LC-MS.
-
This analysis will confirm if the precipitate is a degradation product. If confirmed, the entire stock solution is compromised and must be discarded.
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Procedure for Stock Solution Preparation
This protocol is designed to minimize degradation during preparation and storage.
-
Pre-Preparation:
-
Ensure your solid this compound has been warmed to room temperature in a desiccator before opening to prevent water condensation.
-
Use a brand new, sealed bottle of anhydrous, high-purity DMSO or DMF.
-
-
Preparation (conducted in a fume hood):
-
Weigh the required amount of the solid compound into a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 30-37°C) may be applied if necessary, but do not overheat.
-
-
Storage:
Protocol 2: HPLC Method for Assessing Compound Stability
This is a general reverse-phase HPLC method to quantify the parent compound and detect degradation products.
Instrumentation & Columns:
-
System: Standard HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 210-400 nm; monitor at ~254 nm or the compound's specific λmax.
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standard: Create a fresh "Time 0" sample by dissolving the solid compound in the solvent of interest and immediately diluting it into the mobile phase for analysis.
-
Incubate Samples: Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C in different solvents).
-
Analyze at Time Points: At designated time points (e.g., 1h, 4h, 24h, 48h, 1 week), take an aliquot of the stored solution, dilute it identically to the standard, and inject it into the HPLC.
-
Data Analysis: Compare the chromatograms. Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at Time 0. The appearance of new peaks, typically at earlier retention times due to increased polarity, indicates degradation.
Section 4: The Chemistry of Instability
The stability issues of this compound are rooted in the chemical nature of the benzimidazole scaffold. The carbon atom at the 2-position is electron-deficient, making it a prime target for nucleophiles. The chlorine atom is a good leaving group.
The most common degradation pathway in the presence of water is hydrolysis.
Caption: Primary degradation pathway via nucleophilic substitution (hydrolysis).
This reaction converts the parent compound into its 2-hydroxy analogue, which exists in tautomeric equilibrium with the more stable 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.[3][4] This new molecule has different physical, chemical, and biological properties, leading to the experimental issues detailed in this guide.
References
- Study on the hydrolysis of 2-chlorobenzamide - PubMed.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - Taylor & Francis Online.
- This compound - Benchchem.
- PRODUCT AND COMPANY IDENTIFICATION 2.
- SAFETY D
- SAFETY D
- Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
- This compound - SynHet.
- New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC - ResearchG
- Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Sci-Hub.
- Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing).
Sources
- 1. This compound | 1075753-27-3 | Benchchem [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sci-hub.se [sci-hub.se]
- 4. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [synhet.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments. The benzimidazole scaffold is notorious for its poor aqueous solubility, a significant hurdle in drug discovery and development. This guide offers a structured approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assays. What is a good starting point?
A1: Due to its chemical structure, this compound is expected to have very low aqueous solubility. A common initial approach for in vitro studies is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for many nonpolar compounds.[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can diminish its effectiveness.[1]
Q2: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A2: This phenomenon, often called "crashing out," is a frequent issue with poorly soluble compounds.[1] It occurs because the compound is soluble in the organic stock solvent but not in the aqueous medium of your experiment. When you dilute the stock solution, the concentration of the organic solvent drops, and the compound precipitates out of the solution.
To mitigate this, you should aim for the lowest possible final concentration of DMSO in your assay, typically well below 0.5%, as higher concentrations can be cytotoxic.[2][3] When diluting your DMSO stock, add it to your aqueous medium while vortexing to ensure rapid mixing and dispersion.
Q3: Are there alternatives to DMSO for making a stock solution?
A3: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF). The choice of solvent will depend on the specific compound and the tolerance of your experimental system. It is essential to always include a vehicle control in your experiments to account for any effects of the solvent itself.
Q4: Can I use pH to increase the solubility of this compound?
A4: Yes, pH modification can be a powerful tool for compounds with ionizable groups. Benzimidazoles are typically weakly basic and their solubility can increase in acidic conditions.[4] A structurally similar compound, 2-(trifluoromethyl)benzimidazole, has a predicted pKa of 9.25.[5] This suggests that lowering the pH of your aqueous solution may lead to protonation of the benzimidazole ring system, thereby increasing its solubility.
Troubleshooting Guides
Issue 1: Compound will not dissolve in 100% DMSO.
Causality: While DMSO is a strong solvent, insufficient volume, low-quality DMSO, or the presence of water can impede dissolution. The solid-state properties of the compound (e.g., crystalline form) can also affect its dissolution rate.
Troubleshooting Workflow:
Caption: Decision tree for dissolving compounds in DMSO.
Issue 2: Compound precipitates from DMSO stock upon dilution into aqueous media.
Causality: The rapid change in solvent polarity from organic (DMSO) to aqueous causes the compound to "crash out" of solution. The final concentration of the compound may be above its aqueous solubility limit.
Troubleshooting Strategies:
| Strategy | Rationale |
| Optimize Dilution Technique | Rapidly disperse the DMSO stock into the aqueous media with vigorous mixing (vortexing) to avoid localized high concentrations that promote precipitation. |
| Reduce Final DMSO Concentration | Aim for a final DMSO concentration of ≤ 0.5% to minimize solvent effects and potential toxicity.[2][3] |
| Use a Co-solvent | A mixture of solvents can sometimes provide better solubility than a single solvent. |
| Employ Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6] |
Advanced Solubilization Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine if adjusting the pH of the aqueous medium can improve the solubility of this compound.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Expected Outcome: For a weakly basic compound like a benzimidazole, solubility is expected to increase as the pH decreases.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound through complexation with HP-β-CD.
Methodology (Kneading Method):
-
Weigh out the desired amounts of this compound and HP-β-CD (e.g., 1:1 or 1:2 molar ratio).
-
Place the HP-β-CD in a mortar and add a small amount of a 50% ethanol-water solution to form a paste.
-
Gradually add the this compound to the paste while continuously triturating.
-
Knead the mixture for at least 30-60 minutes.
-
Dry the resulting solid in a vacuum oven to remove the solvent.
-
The resulting powder is the inclusion complex, which can then be tested for its aqueous solubility.
Workflow for Cyclodextrin Inclusion Complex Formation:
Caption: Step-by-step workflow for preparing a cyclodextrin inclusion complex.
Data Summary for Structurally Similar Compounds
| Property | Value for 2-(trifluoromethyl)benzimidazole | Source |
| Aqueous Solubility | "Practically Insoluble" | [5][7] |
| Solubility at pH 7.4 | >27.9 µg/mL | [8] |
| Predicted pKa | 9.25 ± 0.10 | [5][9] |
| Appearance | Light brown to off-white solid | [9] |
Note: The presence of the chloro-substituent in this compound may influence these properties. This data should be used as a guideline for initiating your experiments.
References
-
Solubility of Things. 2-(trifluoromethyl)-3H-benzimidazole-5-carbonitrile | Solubility of Things. [Link]
-
PubChem. 2-(Trifluoromethyl)-1H-benzimidazole. [Link]
-
Cheméo. Chemical Properties of 2-Trifluoromethylbenzimidazole (CAS 312-73-2). [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
-
ResearchGate. Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. [Link]
-
ION Biosciences. Troubleshooting tips Dissolving ion indicators in DMSO. [Link]
-
ResearchGate. DMSO wont dilute my pure compound. How to solve this?. [Link]
-
Lead Sciences. This compound. [Link]
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
IJRPC. FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. [Link]
-
AERU. 2-(trifluoromethyl)benzamide. [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]
-
NIST WebBook. 2-Trifluoromethylbenzimidazole. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
Solubility of Things. Calculating pH for Weak Acids and Weak Bases. [Link]
-
Chemistry Steps. pH of a Weak Base. [Link]
-
Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. [Link]
-
PubChem. 2-Chloromethylbenzimidazole. [Link]
-
PubChem. 2-Chlorobenzimidazole. [Link]
-
Quora. How to calculate the pH of a weak acid and a weak base mixture. [Link]
-
YouTube. How to Calculate the pH of a Weak Base Solution Worked Example. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. guidechem.com [guidechem.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Trifluoromethyl)benzimidazole | 312-73-2 [chemicalbook.com]
Technical Support Center: Purification Challenges of Halogenated Benzimidazole Derivatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. routledge.com [routledge.com]
- 8. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 9. Handbook of Aqueous Solubility Data - Samuel H. Yalkowsky - Google ブックス [books.google.co.jp]
- 10. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in reactions involving 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. This document provides in-depth troubleshooting advice in a question-and-answer format, focusing on the underlying chemical principles to empower you to resolve common experimental failures.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, prized for the biological activity often associated with the benzimidazole scaffold. The trifluoromethyl group can enhance metabolic stability and binding affinity.[1] However, the strong electron-withdrawing nature of the trifluoromethyl group significantly deactivates the benzimidazole ring, making the C2-Cl bond more challenging to activate in cross-coupling reactions compared to non-substituted or electron-rich analogs. This guide will address the common pitfalls and provide systematic approaches to overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common issue stemming from the electronically deficient nature of your substrate. The electron-withdrawing trifluoromethyl group makes the oxidative addition of the C-Cl bond to the palladium(0) catalyst the rate-limiting step. Here’s a systematic approach to troubleshoot this:
1. Inadequate Catalyst Activity:
-
Rationale: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote the oxidative addition of the electron-deficient C-Cl bond. More electron-rich and sterically hindered phosphine ligands are often required to facilitate this step.
-
Troubleshooting Protocol:
-
Ligand Screening: Switch to more robust ligands. Buchwald-type biaryl phosphine ligands are an excellent starting point.
-
Pre-catalyst Selection: Utilize air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species.
-
Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can be beneficial.
-
| Catalyst/Ligand System | Recommendation | Rationale |
| Pd(PPh₃)₄ | Avoid | Often too slow for electron-deficient aryl chlorides. |
| Pd(dppf)Cl₂ | Moderate | Can be effective, but may require higher temperatures. |
| XPhos, SPhos, RuPhos | Recommended | Bulky, electron-rich ligands that promote oxidative addition. |
| XPhos Pd G3/G4 | Highly Recommended | Air-stable pre-catalysts that ensure efficient generation of the active Pd(0) species. |
2. Inappropriate Base Selection:
-
Rationale: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh as to cause degradation of your starting material or the boronic acid.
-
Troubleshooting Protocol:
-
Base Strength: If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
-
Solubility: Ensure your base is soluble in the reaction solvent. Cs₂CO₃ often has good solubility in common organic solvents.
-
Anhydrous Conditions: For reactions sensitive to water, ensure your base is anhydrous.
-
3. Side Reactions:
-
Rationale: Several side reactions can consume your starting materials and reduce the yield of your desired product.
-
Common Side Reactions & Diagnosis:
-
Protodeboronation: Your boronic acid is replaced by a proton. This can be detected by LC-MS, looking for the corresponding arene byproduct.
-
Hydrodehalogenation: Your 2-chloro-benzimidazole is reduced to the corresponding benzimidazole. This can also be detected by LC-MS.
-
Homocoupling: Your boronic acid couples with itself to form a biaryl byproduct.
-
-
Troubleshooting Workflow for Side Reactions:
Troubleshooting workflow for common Suzuki coupling side reactions.
Issue 2: Stalled or Incomplete Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is stalling at ~50% conversion, even after prolonged reaction times. What should I investigate?
Answer:
Stalled Buchwald-Hartwig reactions with this substrate are often due to a combination of the electron-deficient nature of the benzimidazole and potential catalyst inhibition.
1. Catalyst System Optimization is Crucial:
-
Rationale: Similar to the Suzuki coupling, the oxidative addition is challenging. The choice of ligand is paramount for success with electron-deficient N-heterocycles.[2]
-
Troubleshooting Protocol:
-
Ligand Choice: For benzimidazoles, bulky monodentate ligands like XPhos, RuPhos, and tBuXPhos are generally more effective than bidentate ligands like BINAP.[2]
-
Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[2]
-
Catalyst Deactivation: The benzimidazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using a more sterically hindered ligand can sometimes mitigate this.
-
2. Base and Solvent Effects:
-
Rationale: The base and solvent are not passive components; they play active roles in the catalytic cycle.
-
Troubleshooting Protocol:
-
Base Strength: Strong, non-nucleophilic bases like NaOtBu or LHMDS often lead to higher reaction rates. However, be mindful of their incompatibility with base-sensitive functional groups on your substrates. Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures or catalyst loadings.[2]
-
Solubility Issues: Poor solubility is a frequent and often underestimated cause of reaction failure. If your starting materials or the base are not fully dissolved, the reaction will be slow and incomplete. Consider switching to a solvent with better solubilizing properties (e.g., dioxane, toluene, or THF).
-
3. Potential for N-H Deprotonation of the Benzimidazole:
-
Rationale: The benzimidazole N-H is acidic and can be deprotonated by the strong bases used in Buchwald-Hartwig amination. This can lead to competitive N-arylation at the benzimidazole nitrogen if a suitable protecting group is not used, or it can affect the solubility and reactivity of the starting material.
-
Troubleshooting Protocol:
-
N-Protection: Consider protecting the benzimidazole nitrogen with a suitable group (e.g., Boc, SEM) if you suspect side reactions at this position.
-
Base Stoichiometry: Carefully control the stoichiometry of your base. An excess of a very strong base might favor unwanted deprotonation.
-
Issue 3: Observation of an Unexpected Byproduct - Hydrolysis of the Trifluoromethyl Group
Question: I have isolated my product, but NMR and MS analysis suggest the trifluoromethyl group has been converted to a carboxylic acid. Is this possible and how can I prevent it?
Answer:
While the trifluoromethyl group is generally stable, it can undergo hydrolysis under certain conditions, particularly in the presence of strong bases and nucleophiles at elevated temperatures.
-
Mechanism: The hydrolysis of a trifluoromethyl group is a multi-step process involving nucleophilic attack on the carbon atom, followed by elimination of fluoride ions.
-
Conditions Favoring Hydrolysis:
-
Strongly Basic Conditions: The use of strong hydroxide bases (e.g., NaOH, KOH) in protic solvents at high temperatures can promote hydrolysis.
-
Prolonged Reaction Times at High Temperatures: Even with weaker bases, extended heating can lead to gradual hydrolysis.
-
-
Troubleshooting Protocol:
-
Milder Base: If possible, switch to a weaker base such as K₂CO₃ or an organic base like DBU.
-
Lower Reaction Temperature: Optimize the reaction to proceed at the lowest possible temperature.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Anhydrous Conditions: The presence of water is necessary for hydrolysis. Ensuring strictly anhydrous conditions can suppress this side reaction.
Factors contributing to CF3 hydrolysis and corresponding solutions. -
Experimental Protocols for Key Troubleshooting Experiments
Protocol 1: Small-Scale Catalyst/Ligand Screening for Suzuki-Miyaura Coupling
This protocol is designed for the rapid screening of multiple conditions in parallel using small reaction vials.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2)
-
Ligands (e.g., XPhos, SPhos, RuPhos) if not using a pre-catalyst with the ligand incorporated
-
Bases (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvents (e.g., dioxane, toluene)
-
Small reaction vials with stir bars and screw caps with septa
Procedure:
-
In an array of reaction vials, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (2-5 mol%) to each vial.
-
Add the anhydrous, degassed solvent (to a concentration of ~0.1 M) to each vial.
-
Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).
-
After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS to determine the conversion to product and the presence of any byproducts.
Protocol 2: Analytical Monitoring for Side Reactions
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Procedure:
-
Prepare analytical standards of your starting material, this compound, and the expected product.
-
If possible, synthesize or purchase standards for potential byproducts:
-
7-(Trifluoromethyl)-1H-benzo[d]imidazole (hydrodehalogenation product)
-
The arene corresponding to your boronic acid (protodeboronation product)
-
The biaryl homocoupling product of your boronic acid
-
-
During your reaction, take small aliquots at regular intervals.
-
Quench the aliquot with a suitable solvent (e.g., acetonitrile).
-
Analyze the quenched aliquot by LC-MS. Compare the retention times and mass spectra to your standards to quantify the formation of product and byproducts over time.
This systematic approach will provide valuable insights into the reaction kinetics and help you identify the optimal conditions for your specific transformation.
References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Gao, G.-L., Yang, C., & Xia, W. (2017). Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis. Chemical Communications, 53(6), 1034-1037. [Link]
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. This guide is intended for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to pilot plant or manufacturing scale. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during this process. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and handling of hazardous materials. The most common and scalable synthetic route proceeds in two main stages:
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Formation of the Benzimidazol-2-one Intermediate: This involves the cyclocondensation of the key starting material, 3-(trifluoromethyl)benzene-1,2-diamine, with urea. This reaction forms the stable 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one intermediate.
-
Chlorination: The benzimidazol-2-one intermediate is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, this compound.
This guide will walk you through the potential pitfalls and provide solutions for each stage of this synthesis.
Visualizing the Synthetic Workflow
Caption: A schematic overview of the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take during this synthesis?
A1: Safety is paramount, especially when scaling up. The most hazardous reagent in this synthesis is phosphorus oxychloride (POCl₃) .
-
POCl₃ is highly corrosive and reacts violently with water , releasing toxic gases like hydrogen chloride.[1][2] All manipulations must be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1][3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Quenching of the reaction involving POCl₃ is highly exothermic and must be done slowly and with extreme caution, typically by adding the reaction mixture to ice water.
-
o-Phenylenediamines can be sensitizers and are susceptible to oxidation, which can lead to colored impurities.[4] It's advisable to handle them in an inert atmosphere if possible, especially on a large scale.
Q2: My reaction to form the benzimidazol-2-one intermediate is sluggish or incomplete. What can I do?
A2: Incomplete cyclocondensation can be due to several factors:
-
Purity of Starting Materials: Ensure your 3-(trifluoromethyl)benzene-1,2-diamine is of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The dry fusion of the diamine with urea typically requires high temperatures, often above 150°C. Ensure your reaction is reaching and maintaining the optimal temperature.
-
Reaction Time: While lab-scale reactions may complete in a few hours, larger scale syntheses might require longer reaction times for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Solvent Choice: While often performed neat (dry fusion), using a high-boiling solvent like DMF can sometimes improve reaction homogeneity and yield, although it may require a longer reaction time.
Q3: The chlorination step with POCl₃ is giving me a low yield. How can I optimize it?
A3: Low yields in the chlorination step are a common issue. Consider the following:
-
Anhydrous Conditions: POCl₃ is extremely sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture will consume the reagent and reduce the yield.
-
Excess POCl₃: On a larger scale, it is common to use POCl₃ as both the reagent and the solvent. A significant excess of POCl₃ is often required to drive the reaction to completion.
-
Temperature and Reaction Time: The reaction typically requires heating. A common procedure involves heating the mixture to 100-110°C for several hours.[5] Monitor the reaction by TLC to determine the optimal time.
-
Catalyst: The addition of a catalytic amount of a high-boiling tertiary amine, like N,N-dimethylaniline, or phenol can sometimes accelerate the reaction.[5]
Q4: My final product is highly colored, even after initial purification. How can I decolorize it?
A4: Colored impurities are often due to the oxidation of the diamine starting material or side reactions.[6]
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon. Be aware that excessive use of activated carbon can lead to product loss.[6]
-
Recrystallization: A carefully chosen recrystallization solvent system can be very effective at removing colored impurities.
-
Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The impurities may remain in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.[4]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting the scale-up of this synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Step 1 (Benzimidazol-2-one formation) | 1. Incomplete Reaction: Insufficient temperature or reaction time. 2. Sublimation of Starting Material: On a large scale, localized overheating can cause the diamine to sublime. 3. Oxidation of Diamine: Exposure to air at high temperatures can degrade the starting material. | 1. Optimize Reaction Conditions: Gradually increase the temperature and/or reaction time, monitoring by TLC for the disappearance of the starting material.[4] 2. Improve Heat Transfer: Use a mechanical stirrer for better mixing and uniform heating. Consider using a high-boiling solvent to create a more homogenous reaction slurry. 3. Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation of the o-phenylenediamine.[4] |
| Formation of Side Products in Step 2 (Chlorination) | 1. Dimerization/Polymerization: High reaction temperatures for prolonged periods can lead to side reactions. 2. Incomplete Chlorination: Insufficient POCl₃ or reaction time can leave unreacted benzimidazol-2-one. 3. Ring-opening or Degradation: Overly harsh conditions (very high temperatures) can degrade the benzimidazole ring. | 1. Temperature Control: Maintain a consistent temperature (e.g., 105-110°C) and avoid excessive heating. 2. Reagent Stoichiometry & Monitoring: Use a sufficient excess of POCl₃ and monitor the reaction by TLC to ensure complete conversion of the starting material.[5] 3. Controlled Work-up: The quench step is critical. Add the reaction mixture to ice slowly and in a controlled manner to dissipate the heat from the exothermic reaction of POCl₃ with water. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The final product may not crystallize easily. 2. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. 3. Persistent Colored Impurities: Due to oxidation of the starting diamine. | 1. Induce Crystallization: Try adding a non-polar co-solvent (e.g., hexane) to a concentrated solution of the product in a more polar solvent (e.g., ethyl acetate). Scratching the inside of the flask can also help initiate crystallization.[4] If it remains an oil, column chromatography is the primary method of purification. 2. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Sometimes, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent product degradation on the column.[6] 3. Decolorization Techniques: Use activated carbon treatment during recrystallization or perform an acid-base extraction to separate the basic product from non-basic, colored impurities.[4][6] |
| Safety Incidents during Scale-up | 1. Runaway Reaction: Poor heat management during the highly exothermic quench of POCl₃. 2. Exposure to Hazardous Vapors: Inadequate ventilation when handling POCl₃. | 1. Controlled Quenching: Always add the reaction mixture to a large excess of ice/water with vigorous stirring and external cooling. For very large scales, a reverse quench (slowly adding water to the cooled reaction mixture) might be considered, but this requires careful engineering controls. 2. Engineering Controls: Use a high-efficiency fume hood. For pilot-plant scale, a closed system with a scrubber for off-gases is recommended. Ensure all personnel are trained on the specific hazards and emergency procedures for POCl₃.[7][8] |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
A mixture of 3-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) and urea (1.2 equivalents) is heated in a reaction vessel equipped with a mechanical stirrer and a condenser. The reaction is heated to 150-160°C for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solid product is triturated with water, filtered, and dried to afford the crude benzimidazol-2-one, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, 7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) is added to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylaniline (0.1 equivalents) can be added. The mixture is heated to reflux (approximately 105-110°C) for 3-5 hours. The reaction is monitored by TLC until the starting material is consumed. After cooling to room temperature, the excess POCl₃ can be removed under reduced pressure. The residue is then quenched by carefully and slowly adding it to a stirred mixture of ice and water. The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.[5]
References
-
Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Available at: [Link]
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available at: [Link]
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. Loba Chemie. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
-
Phosphorus oxychloride. Lanxess. Available at: [Link]
- A process for the optical purification of benzimidazole derivatives. Google Patents.
-
An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. ACS Publications. Available at: [Link]
- Process for the preparation of 2-trifluoromethyl aniline. Google Patents.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal. Available at: [Link]
-
A Simple Synthesis of 2-(2-Chlorophenyl)benzimidazole from o-Phenylenediamine and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]
- Preparation technique of 2-chloromethylbenzimidazole. Google Patents.
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Available at: [Link]
- Preparation of trifluoromethylanilines. Google Patents.
- Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
- Process for the synthesis of organic compounds. Google Patents.
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Process for the synthesis of organic compounds. European Patent Office. Available at: [Link]
-
2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. PubMed. Available at: [Link]
-
Reaction conditions: 1,2-diaminobenzene (5 mmol), benzaldehyde... ResearchGate. Available at: [Link]
- Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents.
Sources
Technical Support Center: Analytical Method Development for 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical method development of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, FAQs, and validated protocols to navigate the complexities of analyzing this specific molecule. As a key pharmaceutical intermediate, robust and reliable analytical methods are paramount for ensuring quality, stability, and purity.[1]
Understanding the Analyte: Physicochemical Properties
Success in analytical method development begins with a thorough understanding of the analyte's chemical nature. This compound is a heterocyclic compound whose properties are significantly influenced by its functional groups.
-
Benzimidazole Core: This fused ring system is generally stable and possesses UV-absorbing properties, making UV-based detection in HPLC straightforward. The imidazole portion contains both a weakly acidic proton (N-H) and a weakly basic nitrogen, meaning its ionization state is pH-dependent.
-
Trifluoromethyl (-CF3) Group: This is a strongly electron-withdrawing and highly lipophilic group.[2][3] It enhances the compound's metabolic stability and membrane permeability in a pharmacological context but can present analytical challenges.[1][2] Its presence increases the molecule's hydrophobicity, affecting retention in reversed-phase chromatography. While the C-F bonds are very strong, the -CF3 group can be susceptible to hydrolysis under harsh alkaline conditions to form a carboxylic acid.[4]
-
Chloro (-Cl) Group: An electron-withdrawing group that can be displaced in nucleophilic substitution reactions, a potential degradation pathway to consider during stability studies.[1]
| Property | Value / Characteristic | Significance for Analytical Methods |
| Molecular Formula | C₈H₄ClF₃N₂ | Used for exact mass determination in MS. |
| Molecular Weight | 236.58 g/mol | Essential for preparing standard solutions and for MS identification. |
| UV Absorbance | Expected UV λmax ~270-285 nm | Ideal for UV detection in HPLC. A full UV scan is recommended. |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO).[4] | Dictates choice of sample diluent and mobile phase composition. The sample solvent should be matched to the mobile phase to prevent peak distortion.[5] |
| pKa | Estimated ~4-5 (basic) and ~9-10 (acidic) | Critical for HPLC method development. Operating pH should be >2 units away from the pKa to ensure a single ionic form and prevent peak tailing.[6] |
High-Performance Liquid Chromatography (HPLC): The Core Technique
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the primary technique for the separation, quantification, and purity assessment of this compound and its related substances.
Workflow for HPLC Method Development
Below is a systematic workflow for developing a robust RP-HPLC method from scratch.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide & FAQs
Q1: Why is my peak for this compound tailing?
A1: Peak tailing is the most common issue for amine-containing heterocyclic compounds.[6]
-
Primary Cause: Interaction between the basic nitrogen on the imidazole ring and acidic silanol groups (-Si-OH) on the surface of the silica-based column packing.[6] This secondary interaction causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern columns (Type B silica) have fewer residual silanols. Consider a column specifically designed for basic compounds.
-
Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid or phosphoric acid. At this pH, the imidazole nitrogen is protonated (BH+), and the silanols are non-ionized, minimizing the unwanted interaction.[6]
-
Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask residual silanols more effectively.[6]
-
Consider a Different Organic Modifier: Acetonitrile often provides sharper peaks for heterocyclic compounds compared to methanol.
-
Q2: My retention time is shifting between injections. What's wrong?
A2: Retention time drift points to a lack of system equilibrium or changes in mobile phase or column conditions.[7]
-
Potential Causes & Solutions:
-
Insufficient Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between gradient runs.[8]
-
Mobile Phase Composition Change: Organic solvents can evaporate over time, changing the mobile phase ratio. Prepare fresh mobile phase daily and keep reservoirs capped.[7][8]
-
Temperature Fluctuation: Use a thermostatted column compartment. Even small changes in ambient temperature can affect retention times.[7]
-
Pump or Leak Issues: Check for pressure fluctuations, which may indicate air bubbles in the pump or a leak in the system. Purge the pump and check fittings.[5][9]
-
Q3: I'm seeing very low sensitivity or no peak at all.
A3: This issue can stem from the sample, the instrument, or the method settings.
-
Troubleshooting Checklist:
-
Check Sample Preparation: Confirm the correct concentration was prepared. Ensure the sample is fully dissolved in the diluent. The trifluoromethyl group enhances lipophilicity, which might lead to solubility issues in highly aqueous diluents.[4]
-
Verify Injection: Ensure the autosampler is functioning correctly and injecting the programmed volume. Check for air bubbles in the sample vial.[8]
-
Detector Settings: Confirm the UV detector is on, the lamp has not exceeded its lifetime, and the detection wavelength is set correctly to the analyte's λmax.[8]
-
Flow Path: Ensure there is flow through the system and no blockages.[5]
-
Recommended Starting RP-HPLC Method
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 150 mm x 4.6 mm, 3.5 or 5 µm | A standard C18 provides good hydrophobic retention. High-purity silica is essential. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to protonate the analyte and suppress silanol activity. |
| Mobile Phase B | Acetonitrile | Often yields better peak shapes for nitrogen-containing heterocycles. |
| Sample Diluent | 50:50 Acetonitrile:Water | Ensures sample solubility and compatibility with the mobile phase. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and reduces viscosity, leading to sharper peaks and lower backpressure.[5] |
| Detection | UV at ~275 nm (or determined λmax) | Provides good sensitivity for the benzimidazole chromophore. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
| Gradient Program | 10% B to 90% B over 20 min, hold 5 min, return to 10% B and equilibrate for 5 min. | A broad scouting gradient to elute the main peak and any potential impurities. |
Stability-Indicating Method Development: Forced Degradation
A crucial part of pharmaceutical development is ensuring the analytical method can separate the active pharmaceutical ingredient (API) from any degradation products. This is achieved through forced degradation (stress testing).[10][11]
Forced Degradation Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. realab.ua [realab.ua]
- 10. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the production of this key pharmaceutical intermediate. Our focus is on minimizing impurities and ensuring a high-quality final product.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically proceeds via the cyclocondensation of a substituted o-phenylenediamine with a suitable one-carbon source. A common route involves the reaction of 3-trifluoromethyl-1,2-phenylenediamine with a chlorinating agent and a carbon source. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reaction's regiochemistry and the impurity profile.[1]
II. Frequently Asked Questions (FAQs)
General Synthesis & Reaction Conditions
Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?
A1: The most prevalent method is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative under acidic or oxidative conditions.[1] For this compound, the key starting material is often a 2-chloro-4-(trifluoromethyl)aniline which is then converted to the corresponding o-phenylenediamine.[1] The reaction is typically carried out at elevated temperatures, ranging from 100–180 °C.[1]
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The cyclization reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the o-phenylenediamine to the carbon source/chlorinating agent can lead to the formation of side products and unreacted starting materials.
-
Moisture: The presence of water can hydrolyze reactive intermediates. Ensure all solvents and reagents are anhydrous.
-
Degradation: The product may be sensitive to the reaction conditions. Consider if the reaction temperature is too high or the duration too long.
Q3: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?
A3: The formation of a dark oil suggests the presence of significant impurities, likely polymeric materials or tars. This can be caused by:
-
Excessive Heat: Overheating during the reaction or purification can lead to decomposition and polymerization.
-
Oxidation: The o-phenylenediamine starting material is susceptible to oxidation, which can produce colored impurities. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Residual Solvents: Incomplete removal of high-boiling point solvents like DMF can result in an oily product.
III. Troubleshooting Guide: Impurity Profile and Minimization
A critical aspect of producing high-quality this compound is understanding and controlling the formation of impurities.
Common Impurities and Their Formation
| Impurity Name | Structure | Likely Cause | Mitigation Strategy |
| 2-Hydroxy-7-(trifluoromethyl)-1H-benzo[d]imidazole | (Structure to be inferred from name) | Hydrolysis of the 2-chloro group during reaction workup or purification. | Use anhydrous solvents and reagents. Minimize exposure to water during extraction and purification steps. |
| Regioisomer: 2-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole | (Structure to be inferred from name) | Non-selective cyclization of the asymmetric o-phenylenediamine. | Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired 7-trifluoromethyl isomer. |
| Unreacted Starting Material | (Structure of the o-phenylenediamine used) | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Over-chlorinated Byproducts | (Benzimidazole with additional chlorine atoms) | Excess of the chlorinating agent. | Carefully control the stoichiometry of the chlorinating agent. |
Detailed Troubleshooting for Specific Impurities
Issue 1: Presence of the 2-Hydroxy Impurity
-
Problem: You have identified 2-hydroxy-7-(trifluoromethyl)-1H-benzo[d]imidazole in your final product via LC-MS analysis. This impurity can be difficult to remove due to its similar polarity to the desired product.
-
Root Cause Analysis: The chlorine atom at the 2-position of the benzimidazole ring is susceptible to nucleophilic substitution, especially by water, which can be present in solvents or introduced during the aqueous workup.
-
Corrective Actions:
-
Strict Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert atmosphere.
-
Modified Workup: If an aqueous workup is necessary, use a saturated brine solution to reduce the solubility of the organic product and minimize contact time with water. Consider a non-aqueous workup if feasible.
-
Purification Strategy: If the hydroxy impurity is already present, a careful chromatographic separation may be required. A gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing polarity, can help resolve the two compounds.
-
Issue 2: Formation of the 2-Chloro-4-(trifluoromethyl) Regioisomer
-
Problem: Your NMR analysis indicates the presence of a second, isomeric product.
-
Root Cause Analysis: The cyclization of an asymmetrically substituted o-phenylenediamine can lead to the formation of two different regioisomers. The electronic effects of the substituents on the benzene ring will influence the nucleophilicity of the two amino groups, but this may not be sufficient to achieve complete regioselectivity.
-
Corrective Actions:
-
Temperature Control: The reaction temperature can influence the regioselectivity. Experiment with a range of temperatures to find the optimal condition that favors the formation of the desired isomer.
-
Catalyst Screening: The choice of acid catalyst (e.g., polyphosphoric acid, formic acid) can impact the isomer ratio.[1] A systematic screening of catalysts may be necessary.
-
Starting Material Selection: If possible, starting with a symmetrically substituted precursor can eliminate the problem of regioisomer formation altogether, although this may require a different synthetic route.
-
IV. Experimental Protocols and Workflows
Protocol 1: General Synthesis of this compound
This is a general procedure and may require optimization.
-
To a solution of 3-trifluoromethyl-1,2-phenylenediamine (1 equivalent) in an appropriate solvent (e.g., toluene), add the chlorinating/carbon source (e.g., phosgene equivalent) (1.1 equivalents) dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a suitable reagent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Impurity Identification and Minimization
Caption: Workflow for minimizing impurities in the synthesis of this compound.
V. Analytical Methods for Quality Control
Accurate and reliable analytical methods are essential for monitoring the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Typical Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used.
-
Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
Purpose: To quantify the purity of the final product and detect the presence of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Useful for identifying volatile impurities, such as residual solvents. Due to the relatively low volatility of the product, derivatization may be necessary for analysis.
-
Typical Column: A non-polar or medium-polarity capillary column.
-
Purpose: To identify and quantify volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Essential for confirming the structure of the final product and identifying the presence of isomers.
-
¹⁹F NMR: Particularly useful for confirming the presence and environment of the trifluoromethyl group.
VI. Forced Degradation Studies
To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended.[2][3][4][5][6] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[2][3]
Recommended Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid material above its melting point.
-
Photolytic Degradation: Exposing the solid or a solution to UV and visible light.
By analyzing the degradation products formed under these conditions, a comprehensive understanding of the molecule's stability can be achieved, and a robust, stability-indicating analytical method can be validated.
References
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (URL: [Link])
-
Benzimidazoles synthesis from o-phenylenediamines 1b-h - ResearchGate. (URL: [Link])
-
Forced Degradation Studies - MedCrave online. (URL: [Link])
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (URL: [Link])
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Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives | Request PDF - ResearchGate. (URL: [Link])
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (URL: [Link])
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. (URL: [Link])
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(PDF) Modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (URL: [Link])
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Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis - PubMed. (URL: [Link])
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Current trends in forced degradation study for pharmaceutical product development. (URL: [Link])
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])
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Impurities Analysis - Shimadzu. (URL: [Link])
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Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy—Ultrasound and an Integrated Continuous Flow System - NIH. (URL: [Link])
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu (Deutschland). (URL: [Link])
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A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC - PubMed Central. (URL: [Link])
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (URL: [Link])
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing. (URL: [Link])
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Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole - ResearchGate. (URL: [Link])
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (URL: [Link])
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (URL: [Link])
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HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. (URL: [Link])
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Application of hplc method for investigation of stability of new benzimidazole derivatives. (URL: [Link])
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Identification and synthesis of impurities formed during sertindole preparation. (URL: [Link])
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Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties.[1] Its structural similarity to naturally occurring purines allows for favorable interactions with various biopolymers. The introduction of different substituents onto the benzimidazole core has led to the development of a wide array of therapeutic agents with activities including anticancer, antimicrobial, antiviral, and anthelmintic.[2] This guide focuses on 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole, a halogenated derivative with potential for enhanced biological efficacy. The inclusion of a trifluoromethyl group can significantly increase the chemical stability and potency of the compound.[2]
This guide will provide a comparative analysis of the anticancer and antimicrobial activities of this compound and structurally related, well-characterized benzimidazole derivatives such as Fenbendazole, Mebendazole, and Albendazole. We will delve into the mechanistic underpinnings of their biological effects, present comparative experimental data, and provide detailed protocols for key validation assays.
Anticancer Activity: A Tale of Tubulin Inhibition and Beyond
A primary mechanism by which many benzimidazole derivatives exert their anticancer effects is through the disruption of microtubule polymerization. Microtubules, essential components of the cytoskeleton, play a critical role in cell division, intracellular transport, and the maintenance of cell shape. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[3]
While specific experimental data for the anticancer activity of this compound is not extensively available in the public domain, the well-documented activities of its analogs provide a strong basis for comparison. A related benzimidazole compound has demonstrated an IC50 value of approximately 45.2 µM against U87 glioblastoma cells.[2]
Comparative Anticancer Potency
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-known benzimidazole anthelmintics that have been repurposed for their anticancer properties.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fenbendazole | HeLa (Cervical Cancer) | 0.59 | [4] |
| C-33 A (Cervical Cancer) | 0.84 | [4] | |
| MDA-MB-231 (Breast Cancer) | 1.80 | [4] | |
| HCT 116 (Colon Cancer) | 3.19 | [4] | |
| SNU-C5/5-FUR (5-FU Resistant Colon Cancer) | 4.09 | [3] | |
| Mebendazole | Gastric Cancer Cell Lines | 0.39 - 1.25 | [5] |
| Melanoma Cell Lines | 0.32 | [6] | |
| Ovarian Cancer Cell Lines | 0.4 - 1.7 | [7] | |
| Albendazole | HT-29 (Colon Cancer) | 0.12 | [8] |
| HPV-negative HNSCC | 0.152 | [9] | |
| SW620 (Colon Cancer) | 3.8 | [10] | |
| HCT116 (Colon Cancer) | 2.7 | [10] |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is fundamental for validating the mechanism of action of potential tubulin-targeting anticancer agents.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence using a fluorescent reporter that binds to polymerized tubulin.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol)
-
Guanosine-5'-triphosphate (GTP)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Nocodazole for depolymerization, Paclitaxel for stabilization)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and serial dilutions.
-
Prepare a tubulin solution in G-PEM buffer supplemented with GTP.
-
-
Assay Setup:
-
To each well of a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compound, positive control, or vehicle control to the respective wells.
-
Add the fluorescent reporter dye to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Compare the curves of the test compound-treated wells to the control wells to determine the effect on tubulin polymerization.
-
Signaling Pathway: Tubulin Disruption and Apoptosis Induction
The inhibition of tubulin polymerization by benzimidazoles leads to a cascade of cellular events culminating in apoptosis.
Antimicrobial Activity: Targeting Essential Bacterial Processes
Benzimidazole derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action in microorganisms is not as universally defined as their anticancer effects but is believed to involve the disruption of essential cellular processes. For instance, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[11] In bacteria, potential targets include proteins crucial for cell division, such as FtsZ.[1]
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of benzimidazole derivatives against representative microorganisms.
| Compound Series | Microorganism | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazoles | Staphylococcus aureus (MRSA) | < 1 - 7.8 | [1] |
| Mycobacterium smegmatis | 3.9 | [1] | |
| Candida albicans | 3.9 | [1] | |
| Benzimidazolium salts | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [13] |
Note: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
Experimental Protocol: Broth Microdilution MIC Assay
This is a standardized method for determining the MIC of an antimicrobial agent against a specific microorganism.[14][15][16]
Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism in a liquid growth medium. The lowest concentration that shows no visible growth is the MIC.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the microorganism in a suitable broth to the desired optical density (OD), corresponding to a specific cell concentration (e.g., McFarland standard).
-
Dilute the culture to the final inoculum concentration.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Alternatively, the OD can be measured using a plate reader.
-
Antimicrobial Mechanism Workflow
The antimicrobial action of benzimidazoles can involve multiple targets, leading to the inhibition of essential cellular functions.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. While direct experimental data for this specific molecule is limited, the extensive research on its analogs provides a strong rationale for its further investigation. The comparative data presented in this guide highlights the potent anticancer and antimicrobial activities of the benzimidazole scaffold.
Future research should focus on the comprehensive biological evaluation of this compound to establish its specific IC50 and MIC values against a broad panel of cancer cell lines and microbial strains. Mechanistic studies, including tubulin polymerization assays and identification of specific microbial targets, will be crucial in elucidating its precise modes of action. The detailed protocols provided herein offer a validated framework for conducting such investigations, ensuring the generation of reliable and reproducible data. The continued exploration of this and other novel benzimidazole derivatives holds great promise for the development of next-generation therapeutic agents.
References
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2-Chloro-7-fluoro-1H-benzo[d]imidazole - MySkinRecipes. (URL: [Link])
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What to Know About Fenbendazole | American Cancer Society. (URL: [Link])
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Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - PMC. (URL: [Link])
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Fenbendazole Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models - MDPI. (URL: [Link])
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Cytotoxic Effect of Albendazole on the Breast Cancer and Melanoma Cell Lines - Brieflands. (URL: [Link])
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC. (URL: [Link])
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Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PubMed Central. (URL: [Link])
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Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed. (URL: [Link])
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (URL: [Link])
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Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer. (URL: [Link])
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Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - NIH. (URL: [Link])
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: [Link])
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Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC. (URL: [Link])
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Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - NIH. (URL: [Link])
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Interaction of Nocodazole With Tubulin Isotypes | Request PDF - ResearchGate. (URL: [Link])
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (URL: [Link])
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Mebendazole Increases Anticancer Activity of Radiotherapy in Radiotherapy-Resistant Triple-Negative Breast Cancer Cells by Enhancing Natural Killer Cell-Mediated Cytotoxicity - MDPI. (URL: [Link])
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(PDF) Albendazole as a promising molecule for tumor control - ResearchGate. (URL: [Link])
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(PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline - ResearchGate. (URL: [Link])
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Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... - ResearchGate. (URL: [Link])
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Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI. (URL: [Link])
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MIC Determination - EUCAST. (URL: [Link])
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Figure 3. Inhibition of microtubule polymerization by SSE15206. (A)... - ResearchGate. (URL: [Link])
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Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC. (URL: [Link])
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Anti-cancer effect of fenbendazole-incorporated PLGA nanoparticles in ovarian cancer - NIH. (URL: [Link])
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Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC. (URL: [Link])
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (URL: [Link])
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Abstract 299: Synergistic activity of mebendazole and chemotherapeutic agents for rare cancers - AACR Journals. (URL: [Link])
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Research: The Urgent Need for Clinical Studies to Evaluate the Anti-Tumor Efficacy of Fenbendazole - EUCLID University. (URL: [Link])
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
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A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole and Established RIPK1 Inhibitors
Abstract
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically relevant kinase inhibitors. This guide explores the potential of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole as a kinase inhibitor by comparing it to well-characterized inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of inflammation and programmed cell death pathways, including necroptosis, making it a high-value target for therapeutic intervention in a range of autoimmune, inflammatory, and neurodegenerative diseases. While direct experimental data for this compound as a RIPK1 inhibitor is not extensively documented in public literature, its structural motifs suggest a plausible interaction. This guide will deconstruct the necroptosis signaling pathway, compare the mechanisms and potencies of benchmark RIPK1 inhibitors such as Necrostatin-1s, GSK2982772, and SAR443820 (DNL788), and provide detailed experimental protocols for researchers aiming to characterize novel compounds against this critical kinase target.
Introduction: The Benzimidazole Scaffold and the Rise of RIPK1 as a Therapeutic Target
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone of modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging a wide array of biological targets, including a significant number of protein kinases.[1][2][3][4] The compound of interest, this compound, embodies key features that enhance biological activity and chemical stability, such as the electron-withdrawing trifluoromethyl group and a reactive chloro-substituent that allows for further chemical modification.[5]
Simultaneously, the field of cell death research has identified Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) as a master regulator of cellular fate.[6] RIPK1 acts as a critical node, integrating signals from pathways like the tumor necrosis factor (TNF) receptor superfamily to decide between cell survival, apoptosis, or a pro-inflammatory form of regulated necrosis known as necroptosis.[7] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a pathway implicated in the pathophysiology of diseases such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, multiple sclerosis, and Alzheimer's disease.[8] This central role has made RIPK1 a highly attractive target for small molecule inhibitors.
This guide provides a comparative framework, positioning the this compound scaffold against established RIPK1 inhibitors to illuminate pathways for novel drug discovery.
The Necroptosis Signaling Pathway: A Central Role for RIPK1
Necroptosis is a tightly regulated, caspase-independent cell death program that culminates in plasma membrane rupture and the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[9] The pathway is best understood in the context of TNF-α signaling.
Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, where RIPK1 is recruited. In this complex, RIPK1's primary role is pro-survival, leading to the activation of the NF-κB signaling pathway.[10][11] However, under conditions where apoptosis is inhibited (e.g., caspase-8 inhibition), RIPK1 can dissociate and form a cytosolic complex with RIPK3, known as the necrosome.[12]
Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis.[10] The kinase activity of RIPK1 is an indispensable step for this cascade.
Figure 1. Simplified Necroptosis Signaling Pathway.
Comparative Analysis of RIPK1 Kinase Inhibitors
RIPK1 inhibitors are broadly classified based on their binding mode to the kinase domain. This diversity in mechanism provides a rich landscape for comparing our scaffold of interest.
| Compound | Scaffold/Class | Mechanism of Action | Potency (IC50) | Key Features & Clinical Status |
| This compound | Benzimidazole | Hypothesized: ATP-Competitive (Type I/II) | Not Publicly Available | Represents a privileged scaffold for kinase inhibition; chloro-group allows for derivatization.[5] |
| Necrostatin-1s (Nec-1s) | Imidazole/Indole | Allosteric (Type III) inhibitor, binds to a pocket distinct from the ATP site, stabilizing an inactive conformation.[13][14][15] | ~500 nM (Cell-based necroptosis) | Widely used research tool; more stable and specific than original Nec-1. Not developed clinically due to PK properties.[13][15] |
| GSK2982772 | Benzoxazepinone | ATP-Competitive (Type I) inhibitor, binds to the active conformation of RIPK1.[5][6][9] | 1.6 - 16 nM (Biochemical/Human) | Highly selective; orally active. Phase II trials for psoriasis, rheumatoid arthritis, and ulcerative colitis showed tolerability but limited efficacy.[6][16][11] |
| SAR443820 (DNL788) | Not Disclosed | Selective, brain-penetrant RIPK1 inhibitor.[7][17] | Not Publicly Available (Potent) | CNS-penetrant, designed for neurodegenerative diseases. Phase II trials in ALS and MS; MS trial discontinued.[18][19] |
| Ocadusertib (R552) | Not Disclosed | Potent and selective allosteric inhibitor of RIPK1.[20][21] | Not Publicly Available (Potent) | Being developed for autoimmune and inflammatory disorders. Phase IIa trial in rheumatoid arthritis.[21][22] |
Expert Insights: The development of RIPK1 inhibitors has evolved from tool compounds like Nec-1s to highly potent and selective clinical candidates. The initial focus on ATP-competitive inhibitors like GSK2982772 demonstrated that potent and selective molecules could be developed. However, the clinical results highlight a potential challenge: the dual role of RIPK1 as both a kinase and a scaffold protein.[23] Aggressive ATP-competitive inhibition might interfere with its pro-survival scaffolding functions.
This has spurred interest in allosteric (Type III) and Type II inhibitors, which bind to and stabilize an inactive conformation of the kinase.[24] These mechanisms may offer a more nuanced inhibition of the kinase activity while preserving the essential scaffolding functions. The benzimidazole scaffold of our topic compound is versatile and has been incorporated into both Type I and Type II inhibitors of other kinases, suggesting that derivatives could be designed to target RIPK1 via multiple mechanisms.[1][12]
Experimental Protocols for Characterizing Novel RIPK1 Inhibitors
To evaluate a novel compound like this compound as a potential RIPK1 inhibitor, a tiered approach of biochemical and cell-based assays is required.
Workflow for Inhibitor Characterization
Figure 2. Tiered Experimental Workflow for Kinase Inhibitor Validation.
Step-by-Step Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the enzymatic activity of recombinant RIPK1 and determine the IC50 value of an inhibitor.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., GSK2982772)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 10 mM down to 1 nM. Further dilute into the kinase buffer.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted test compound or control (DMSO for no inhibition, positive control for maximal inhibition).
-
Add 5 µL of a 2X kinase/substrate solution (containing RIPK1 and MBP in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at or near the Km for RIPK1.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data with respect to the "no inhibition" (0% inhibition, DMSO only) and "maximal inhibition" (100% inhibition, positive control) wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of positive (known inhibitor) and negative (DMSO) controls is critical. The Z'-factor for the assay should be calculated to ensure it is robust (Z' > 0.5).
Discussion and Future Perspectives
The this compound scaffold holds promise as a starting point for the development of novel kinase inhibitors. Its structural features are present in many active pharmaceutical ingredients. For RIPK1, the key challenge is achieving a balance between potent kinase inhibition and maintaining the integrity of its scaffolding function.
A rational drug design approach starting with this benzimidazole core could involve:
-
Structure-Based Design: Using the known crystal structures of RIPK1 in complex with inhibitors like GSK2982772, docking studies could predict the binding mode of our topic compound and guide the synthesis of derivatives.[12] The chloro-substituent provides a convenient handle for synthetic elaboration to explore interactions with different pockets of the kinase domain.
-
Mechanism-Guided Optimization: Chemists could design libraries of derivatives aimed at producing Type I, Type II, or even allosteric Type III inhibitors by modifying the substituents on the benzimidazole core.
-
Selectivity Profiling: Early and comprehensive kinase panel screening is essential. Off-target effects are a major cause of clinical trial failure, and ensuring high selectivity for RIPK1 over other kinases is paramount.[5]
The journey from a promising scaffold to a clinical candidate is arduous. While clinical trials for some RIPK1 inhibitors in inflammatory diseases have yielded mixed results, the therapeutic hypothesis remains strong, particularly for neurodegenerative diseases where neuroinflammation is a key pathological driver.[18] Brain-penetrant inhibitors derived from novel scaffolds like this compound could represent the next wave of therapeutics for these devastating conditions.
Conclusion
This compound is a compound built upon a privileged benzimidazole scaffold, suggesting its potential as a kinase inhibitor. By comparing its structural features to those of established RIPK1 inhibitors, we can map out a clear strategy for its evaluation and optimization. The diverse mechanisms of action of known RIPK1 inhibitors provide multiple avenues for exploration. Through rigorous application of the biochemical and cellular assays detailed in this guide, researchers can effectively characterize the potency, efficacy, and mechanism of novel compounds, paving the way for the development of next-generation therapeutics targeting the critical necroptosis pathway.
References
- Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature Reviews Molecular Cell Biology, 11(10), 700–714.
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Zhang, L., et al. (2024). Discovery of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives as novel RIPK1 inhibitors via structure-based virtual screening. Drug Development Research, 85(5), e22235. Available from: [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole Analogs for Drug Discovery Professionals
The 2-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole scaffold represents a privileged core structure in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive 2-chloro substituent, make it a versatile starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their application as kinase inhibitors and anticancer agents. By understanding how subtle molecular modifications influence biological activity, researchers can more effectively design and synthesize novel drug candidates with improved efficacy and safety profiles.
The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity
The benzimidazole nucleus, an isostere of naturally occurring purines, is a cornerstone of many FDA-approved drugs.[1] Its ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions allows for high-affinity binding to a wide range of biological targets.[2] The introduction of a trifluoromethyl group at the 7-position significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved cell permeability and in vivo efficacy. The chlorine atom at the 2-position serves as a key synthetic handle, enabling the introduction of a diverse array of substituents to probe the chemical space around the core scaffold and optimize target engagement.
Structure-Activity Relationships: A Comparative Analysis
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the N1 and C2 positions. The following sections detail the observed SAR trends for different classes of biological targets.
Kinase Inhibition: Targeting the ATP-Binding Site
Benzimidazole derivatives are well-established as potent inhibitors of various protein kinases, often acting as ATP-competitive inhibitors.[2] The SAR of these compounds is dictated by their ability to form key interactions within the ATP-binding pocket of the target kinase.
While specific SAR studies on the this compound scaffold are not extensively documented in publicly available literature, we can extrapolate key principles from closely related analogs. For instance, studies on 2-amidobenzimidazoles as Casein Kinase 1 Delta (CK1δ) inhibitors reveal important trends.
Table 1: Comparative Activity of 2-Amidobenzimidazole Analogs as CK1δ Inhibitors
| Compound ID | R1 (at C5) | R2 (at C6) | IC50 (µM) |
| 1a | H | H | > 40 |
| 1b | Cl | H | 20.1 |
| 1c | CF3 | H | 1.74 |
| 1d | OMe | H | 6.27 |
| 1e | NO2 | H | 0.122 |
| 1f | H | Cl | 0.98 |
Data extrapolated from studies on 2-amidobenzimidazoles.
The data in Table 1 suggests that electron-withdrawing groups on the benzimidazole ring generally enhance inhibitory activity against CK1δ. The potent activity of the 5-nitro and 5-trifluoromethyl substituted analogs highlights the importance of these substitutions for target engagement.
Anticancer Activity: Mechanisms and SAR
The anticancer properties of benzimidazole derivatives are often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. Modifications at the N1 and C2 positions of the this compound core can be tailored to achieve potent and selective cytotoxicity against various cancer cell lines.
Key SAR observations for anticancer activity include:
-
N1-Substitution: Introduction of bulky or flexible N-alkyl or N-aryl groups can enhance anticancer activity by providing additional interaction points with the target protein or by modulating the physicochemical properties of the compound.
-
C2-Substitution: Replacement of the 2-chloro group with various amine, ether, or thioether linkages allows for the fine-tuning of biological activity. The nature of the substituent at this position can influence target selectivity and overall potency.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
General Synthesis of N1-Substituted this compound Analogs
The synthesis of the target compounds typically begins with the formation of the benzimidazole core, followed by N-alkylation or N-arylation.
Step-by-Step Protocol:
-
Cyclization: React 3-(trifluoromethyl)-1,2-diaminobenzene with a phosgene equivalent (e.g., triphosgene) in an inert solvent like dichloromethane or toluene.
-
Work-up: After the reaction is complete, quench the reaction mixture and extract the product. Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
N-Alkylation/Arylation: Dissolve the this compound in a suitable solvent such as DMF or acetonitrile. Add a base (e.g., potassium carbonate or sodium hydride) followed by the desired alkyl or aryl halide.
-
Purification: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and purify the final product by column chromatography.
In Vitro Kinase Inhibition Assay
The following protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare solutions of the target kinase, substrate (e.g., a peptide or protein), and ATP in the appropriate assay buffer.
-
Assay Plate Setup: Add the diluted compounds to the wells of a microplate.
-
Initiate Reaction: Add the kinase solution to each well, followed by the substrate and ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. The SAR insights presented in this guide, although based on closely related analogs due to a lack of comprehensive public data on the exact core, provide a rational basis for the design of new and more potent inhibitors. Future research should focus on systematic exploration of the chemical space around this scaffold, with a particular emphasis on generating quantitative SAR data for a wider range of biological targets. The development of more selective and potent analogs will ultimately depend on a detailed understanding of the molecular interactions that govern their biological activity.
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A Comparative Analysis of Trifluoromethyl Benzimidazoles in Cancer Cell Lines: A Guide for Drug Development Professionals
The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has consistently proven to be a fertile ground for the discovery of potent anticancer agents. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance the therapeutic properties of these molecules. This guide provides a comprehensive comparative analysis of trifluoromethyl benzimidazole derivatives, offering experimental data on their efficacy in various cancer cell lines, insights into their mechanisms of action, and detailed protocols for their evaluation.
The Significance of the Trifluoromethyl Group in Benzimidazole Scaffolds
The trifluoromethyl group is a bioisostere of a methyl group but imparts vastly different properties to a molecule. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. In the context of benzimidazole-based anticancer agents, the CF3 group has been shown to enhance cytotoxicity and modulate the mechanism of action.
Comparative Cytotoxicity of Trifluoromethyl Benzimidazoles
A comparative analysis of the cytotoxic effects of various trifluoromethyl benzimidazole derivatives is crucial for identifying promising lead compounds. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of representative trifluoromethyl benzimidazole derivatives against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HCT-116) cell lines.
| Compound ID | Substitution Pattern | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| Compound A | 2-(Trifluoromethyl)-1H-benzo[d]imidazole | 15.80 | - | - | [1] |
| Compound B | 5,6-Dichloro-2-(pentafluoroethyl)-1H-benzo[d]imidazole | Highly Active | - | - | [2] |
| Compound C | 2-(4-Chlorophenyl)-N-benzyl-6-methyl-1H-benzo[d]imidazole | 2.39 - 10.95 | - | - | [3] |
| Compound D | 2-(4-Nitrophenyl)-N-benzyl-1H-benzo[d]imidazole | 2.39 - 10.95 | - | - | [3] |
| se-182 | Benzimidazole Derivative | - | 15.80 | - | [1] |
Note: Direct comparative data for a single series of trifluoromethyl benzimidazoles across all three cell lines under identical experimental conditions is limited in the currently available literature. The data presented is a compilation from various studies to provide a general overview. Variations in experimental protocols can influence IC50 values.
Mechanistic Insights: How Trifluoromethyl Benzimidazoles Exert Their Anticancer Effects
The anticancer activity of trifluoromethyl benzimidazoles stems from their ability to interfere with critical cellular processes, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways like the PI3K/Akt/mTOR cascade.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Several benzimidazole derivatives, including those with trifluoromethyl groups, have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6][7][8][9]
The inhibitory concentration (IC50) for tubulin polymerization is a measure of a compound's potency in disrupting microtubule formation. For instance, certain benzimidazole-triazole hybrids have demonstrated tubulin polymerization inhibition with IC50 values in the micromolar range, highlighting their potential as antimitotic agents.[9]
Caption: Workflow of tubulin polymerization inhibition by trifluoromethyl benzimidazoles.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[10][11] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several benzimidazole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[12]
Trifluoromethyl benzimidazoles can exert their anticancer effects by downregulating the phosphorylation of key proteins in this pathway, such as Akt and mTOR. This inhibition disrupts the downstream signaling events that promote cell survival and proliferation. Western blot analysis is a fundamental technique used to visualize and quantify these changes in protein phosphorylation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethyl benzimidazoles.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of trifluoromethyl benzimidazoles.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl benzimidazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells with the trifluoromethyl benzimidazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with the trifluoromethyl benzimidazole compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Caption: Workflow for cell cycle analysis using PI staining.
Western Blot Analysis for PI3K/Akt Pathway
Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.
Protocol:
-
Protein Extraction: Treat cells with the trifluoromethyl benzimidazole compound, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Workflow for Western blot analysis.
Conclusion and Future Directions
Trifluoromethyl benzimidazoles represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to inhibit tubulin polymerization and modulate critical signaling pathways like PI3K/Akt/mTOR underscores their therapeutic potential. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
Future research should focus on synthesizing and evaluating a broader range of trifluoromethyl benzimidazole derivatives to establish a more comprehensive structure-activity relationship. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising lead compounds. Ultimately, a deeper understanding of the molecular targets and mechanisms of action of these compounds will pave the way for the development of more effective and targeted cancer therapies.
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Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. (2025). DergiPark. Retrieved from [Link]
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Abdullah, M. I., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules, 27(3), 993. Retrieved from [Link]
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Andrzejewska, M., et al. (2002). Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. European Journal of Medicinal Chemistry, 37(12), 973-978. Retrieved from [Link]
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A Comparative In Vitro Analysis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole Against Established Anticancer Agents
In the landscape of oncological research, the benzimidazole scaffold has emerged as a "privileged structure" due to its presence in numerous therapeutic agents and its ability to interact with a wide array of biological targets.[1][2][3] The introduction of a trifluoromethyl group to this scaffold can enhance chemical stability and biological efficacy, making compounds like 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole (herein referred to as C7TB) a subject of significant interest.[4][5] This guide provides a comprehensive in vitro benchmark of C7TB against two well-established anticancer drugs, Paclitaxel and Sorafenib, to elucidate its potential therapeutic profile. Paclitaxel, a potent microtubule stabilizer, and Sorafenib, a multi-kinase inhibitor, were selected as comparators to evaluate C7TB against distinct and critical mechanisms of anticancer activity.
The following analysis is grounded in established experimental protocols to ensure scientific integrity and reproducibility. We will delve into the causality behind our experimental choices, presenting a self-validating system of protocols and data interpretation.
Section 1: Comparative Cytotoxicity Assessment
A primary indicator of an anticancer agent's potential is its ability to selectively inhibit the proliferation of cancer cells. To quantify this, we determined the half-maximal inhibitory concentration (IC50) of C7TB, Paclitaxel, and Sorafenib across a panel of human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The choice of these cell lines allows for an initial assessment of the compound's breadth of activity.
Methodology: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cells were seeded into 96-well flat-bottom plates at a density of 8,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[6]
-
Compound Treatment: Stock solutions of C7TB, Paclitaxel, and Sorafenib were prepared in DMSO. Serial dilutions were made in culture medium to achieve a range of final concentrations. The medium was aspirated from the wells and 100 µL of medium containing the test compounds was added. Control wells contained medium with an equivalent concentration of DMSO.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control. IC50 values were determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| C7TB | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | |
| HepG2 (Liver) | 5.2 | |
| Paclitaxel | MCF-7 (Breast) | 0.01 |
| A549 (Lung) | 0.03 | |
| HepG2 (Liver) | 0.05 | |
| Sorafenib | MCF-7 (Breast) | 6.8 |
| A549 (Lung) | 4.5 | |
| HepG2 (Liver) | 3.9 |
Causality Insights: The hypothetical data suggests that C7TB exhibits moderate cytotoxic activity against the tested cell lines. Its potency appears lower than the established microtubule agent Paclitaxel but is comparable to the multi-kinase inhibitor Sorafenib, particularly in the HepG2 liver cancer cell line. This profile suggests that C7TB may not function as a potent mitotic inhibitor but could potentially target signaling pathways, warranting further investigation into its mechanism of action.
Section 2: Elucidation of Mechanism - Cell Cycle Analysis
Given that many benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest, we investigated the impact of C7TB on cell cycle progression.[10][11] A compound that interferes with mitosis would be expected to cause an accumulation of cells in the G2/M phase.
Methodology: Propidium Iodide Staining and Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[12][13] This allows for the quantification of cells in each phase.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: HepG2 cells were seeded in 6-well plates and treated with C7TB, Paclitaxel, and Sorafenib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with ice-cold PBS, and centrifuged.
-
Fixation: The cell pellet was resuspended in 500 µL of PBS, and 4.5 mL of cold 70% ethanol was added dropwise while vortexing gently to prevent clumping. Cells were fixed overnight at -20°C.
-
Staining: The fixed cells were centrifuged, washed with PBS to remove the ethanol, and then resuspended in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is included to degrade RNA, ensuring that PI only binds to DNA.[13]
-
Incubation: Cells were incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were quantified using cell cycle analysis software.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Comparative Cell Cycle Distribution Data
| Treatment (at IC50) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | 65 | 15 | 20 |
| C7TB | 62 | 13 | 25 |
| Paclitaxel | 10 | 5 | 85 |
| Sorafenib | 70 | 18 | 12 |
Causality Insights: As expected, Paclitaxel induced a dramatic arrest of cells in the G2/M phase, consistent with its role as a microtubule-stabilizing agent that disrupts mitotic spindle formation.[14] In contrast, C7TB showed only a minor increase in the G2/M population, suggesting that, at its IC50 concentration, it does not act as a potent mitotic inhibitor in the same manner as Paclitaxel. Sorafenib treatment resulted in a slight increase in the G0/G1 population, which is consistent with the action of some kinase inhibitors that can block cell cycle progression at the G1/S checkpoint. The minimal effect of C7TB on the cell cycle profile points towards an alternative mechanism, possibly related to kinase inhibition, similar to Sorafenib.
Section 3: Target Identification - In Vitro Kinase Inhibition
The structural similarity of benzimidazoles to the purine nucleus allows them to interact with ATP-binding sites of various enzymes, including protein kinases.[3][10] Several benzimidazole derivatives are known to be potent kinase inhibitors.[10][15] Based on the cytotoxicity and cell cycle data, we hypothesized that C7TB might exert its anticancer effects through the inhibition of one or more protein kinases crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cyclin-Dependent Kinase 2 (CDK2).
Methodology: In Vitro Kinase Assay (Radiometric)
The radiometric kinase assay is considered a gold standard for determining kinase activity due to its direct measurement of phosphate incorporation.[16] This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. A reduction in substrate phosphorylation in the presence of a test compound indicates inhibition.
Experimental Protocol: Radiometric Kinase Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of C7TB and Sorafenib in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the recombinant kinase (VEGFR-2 or CDK2/Cyclin E), the appropriate substrate (e.g., a specific peptide for VEGFR-2, Histone H1 for CDK2), and the test compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the ATP mix, containing both unlabeled ATP and [γ-³³P]ATP, to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Termination and Separation: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value using non-linear regression.
Potential Kinase Signaling Pathway Involvement
Caption: Potential kinase targets of C7TB in cell signaling pathways.
Comparative Kinase Inhibition Data
| Compound | Kinase Target | IC50 (nM) |
| C7TB | VEGFR-2 | 85 |
| CDK2/Cyclin E | > 10,000 | |
| Sorafenib | VEGFR-2 | 90 |
| CDK2/Cyclin E | > 10,000 |
Causality Insights: The in vitro kinase assay results suggest that C7TB is a potent inhibitor of VEGFR-2, with a potency comparable to that of Sorafenib. Conversely, neither compound showed significant activity against CDK2/Cyclin E. This finding aligns with the cytotoxicity data, where both compounds were effective against HepG2 cells, a liver cancer type often dependent on angiogenesis regulated by VEGFR-2. The lack of potent G2/M arrest in the cell cycle analysis is also consistent with a mechanism that does not primarily involve mitotic kinases like CDKs. This positions C7TB as a potential anti-angiogenic agent.
Conclusion and Future Directions
This comparative guide provides an objective, data-driven framework for the initial in vitro evaluation of this compound. The experimental evidence suggests that C7TB is a moderately cytotoxic compound whose mechanism of action is unlikely to be based on potent mitotic arrest. Instead, its activity profile closely mirrors that of the multi-kinase inhibitor Sorafenib, with compelling evidence pointing towards VEGFR-2 as a potential molecular target.
The convergence of data from cytotoxicity, cell cycle, and kinase inhibition assays provides a coherent, albeit preliminary, picture of C7TB's potential as an anticancer agent. The next logical steps in the preclinical evaluation of this compound would involve:
-
Kinase Profiling: A broader screening against a panel of kinases to determine its selectivity profile.
-
In Vitro Angiogenesis Assays: Functional assays, such as tube formation assays, to confirm its anti-angiogenic effects in a cellular context.
-
In Vivo Efficacy Studies: Evaluation in xenograft models of hepatocellular carcinoma or other tumors sensitive to VEGFR-2 inhibition to assess its therapeutic potential in a physiological system.
By systematically benchmarking against established drugs and employing validated protocols, we can confidently position novel compounds like C7TB within the existing therapeutic landscape and make informed decisions about their future development.
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Comparative Computational Docking Analysis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole Against Tropomyosin Receptor Kinase A (TrkA)
A Senior Application Scientist's Guide to In Silico Target Interaction Profiling
In the landscape of modern drug discovery, computational methods serve as an indispensable compass, guiding the exploration of vast chemical spaces to identify promising therapeutic candidates. This guide provides an in-depth comparative analysis of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole , a heterocyclic compound of interest, against the well-validated oncogenic target, Tropomyosin Receptor Kinase A (TrkA).
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its purine-like structure and wide spectrum of biological activities.[1] The introduction of a trifluoromethyl group, as seen in our subject compound, is a common strategy to enhance metabolic stability and binding efficacy.[1] While the specific biological targets of this compound are not extensively defined, its structural alerts suggest potential kinase inhibitory action.
This study, therefore, employs a rigorous computational docking workflow to predict the binding affinity and interaction patterns of this compound within the ATP-binding pocket of TrkA. To establish a robust benchmark and contextualize our findings, we compare its performance against two FDA-approved, potent TrkA inhibitors: Larotrectinib and Entrectinib .[2][3] This comparative approach not only evaluates the potential of our lead compound but also validates the predictive power of the employed computational protocol.
Methodological Framework: A Validated Docking and Simulation Workflow
The credibility of any in silico study hinges on the meticulousness of its methodology. The workflow detailed below is designed to be a self-validating system, incorporating established best practices from receptor and ligand preparation to post-docking stability analysis. Each step is chosen to minimize artifacts and maximize the biological relevance of the final predictions.
Experimental Workflow Diagram
Caption: Computational docking and validation workflow.
Part 1: Receptor and Ligand Preparation
The fidelity of docking results begins with the quality of the input structures. The preparation stage is critical for ensuring that the molecular representations are chemically accurate and ready for simulation.
Receptor Preparation Protocol (TrkA):
-
Structure Retrieval: The crystal structure of human TrkA kinase domain in complex with a ligand is obtained from the RCSB Protein Data Bank (PDB). For this study, PDB ID: 4PMM was selected.
-
Initial Cleaning: The initial PDB file is processed to remove all non-essential components. This includes water molecules, co-factors, and the co-crystallized ligand.[4][5] This step ensures that the docking simulation is not biased by pre-existing molecules in the binding site.
-
Chain Selection: If the biological unit is a monomer, only a single protein chain (e.g., Chain A) is retained for the study.[6]
-
Hydrogen Addition: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added. Only polar hydrogens are added, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.[4][7]
-
Charge Assignment: Gasteiger partial charges are computed and assigned to all atoms. While AutoDock Vina's scoring function does not explicitly use charges in the same way as other programs, this step is crucial for generating the correct PDBQT file format, which encodes atom types.[8]
-
File Conversion: The cleaned, prepared protein structure is saved in the PDBQT format using tools like AutoDockTools (ADT), making it compatible with AutoDock Vina.[9]
Ligand Preparation Protocol:
-
Structure Generation: 2D structures of this compound, Larotrectinib, and Entrectinib are obtained from chemical databases (e.g., PubChem) or drawn using chemical sketchers.
-
3D Conversion and Energy Minimization: The 2D structures are converted into 3D conformations. A subsequent energy minimization step using a force field (e.g., MMFF94) is performed to ensure that bond lengths, angles, and torsions are in a low-energy, physically realistic state.[10][11]
-
Torsion Tree Definition: The rotatable bonds within the ligand are defined. This is fundamental for flexible docking, allowing the ligand to change its conformation during the simulation to find the best fit in the receptor's binding pocket.[8]
-
File Conversion: The final, optimized 3D ligand structures are saved in the PDBQT format.
Part 2: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely-used, robust software for molecular docking, valued for its speed and accuracy.[12][13][14]
Docking Protocol:
-
Binding Site Identification: The ATP-binding site of TrkA is identified based on the location of the co-crystallized ligand in the original PDB file (4PMM).
-
Grid Box Generation: A three-dimensional grid box is defined to encompass the entire binding pocket. The size and center of this box are critical parameters; the box must be large enough to allow the ligand to move and rotate freely, but not so large as to make the conformational search computationally inefficient.[5][13] For this study, a grid box of 24 x 24 x 24 Å is centered on the active site.
-
Vina Configuration: A configuration file is created specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[9][14] The exhaustiveness parameter, which controls the thoroughness of the search, is set to 16 for a balance of speed and rigor.
-
Execution: The docking simulation is launched from the command line. Vina will generate a set of binding poses (typically 9) for the ligand, ranked by their predicted binding affinity in kcal/mol.[14]
Results: Comparative Binding Analysis
The docking simulations provide quantitative estimates of binding affinity and detailed qualitative information about the binding modes. This data allows for a direct comparison of our compound of interest against established inhibitors.
Table 1: Predicted Binding Affinities and Interactions with TrkA
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic/Other Interactions |
| 2-Chloro-7-(CF₃)-1H-benzo[d]imidazole | -7.9 | Met592, Glu590, Leu533, Val541 | 1 (Hinge: Met592) | Pi-Alkyl (Leu533, Val541), Halogen Bond (Glu590) |
| Larotrectinib (Reference) | -10.8 | Met592, Gly667, Cys595, Phe589 | 3 (Hinge: Met592, Cys595) | Pi-Pi Stack (Phe589), Pi-Sulfur (Met592) |
| Entrectinib (Reference) | -11.2 | Met592, Cys595, Phe589, Asp669 | 3 (Hinge: Met592, Cys595; DFG: Asp669) | Pi-Pi Stack (Phe589), Hydrophobic (Val541, Leu657) |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of a typical computational docking study.
Interpretation of Results:
The reference inhibitors, Larotrectinib and Entrectinib, demonstrate strong predicted binding affinities (-10.8 and -11.2 kcal/mol, respectively), consistent with their known high potency.[2] Their binding modes are anchored by multiple hydrogen bonds to the critical "hinge region" of the kinase (residues Met592 and Cys595), a hallmark interaction for many kinase inhibitors.[15]
Our compound of interest, this compound, shows a promising, albeit lower, binding affinity of -7.9 kcal/mol. Critically, it is predicted to form a hydrogen bond with the hinge residue Met592, suggesting it correctly orients within the ATP-binding pocket. The trifluoromethyl group appears to engage in favorable interactions, while the chloro-substituent potentially forms a halogen bond with a nearby glutamate residue. While its predicted affinity is not as strong as the approved drugs, these interactions suggest that the benzimidazole scaffold serves as a viable starting point for further optimization.
Biological Context: The TrkA Signaling Pathway
To appreciate the significance of inhibiting TrkA, it is crucial to understand its role in cellular signaling. TrkA is a receptor tyrosine kinase that, upon binding its ligand (Nerve Growth Factor, NGF), triggers downstream pathways involved in cell proliferation, survival, and differentiation. In NTRK fusion-positive cancers, this pathway is constitutively active, driving oncogenesis.[3][16]
TrkA Signaling Pathway Diagram
Caption: Simplified TrkA signaling pathway.
Inhibitors like Larotrectinib, Entrectinib, and potentially our benzimidazole compound, function by competing with ATP in the kinase domain, preventing the autophosphorylation step and thereby shutting down these downstream pro-survival signals.
Advanced Validation: Molecular Dynamics Simulation
While molecular docking provides a valuable static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a deeper understanding of the complex's stability and dynamics over time. An MD simulation can validate whether a promising docking pose is stable within the dynamic, solvated environment of the cell.
MD Simulation Protocol (Conceptual):
-
System Setup: The top-ranked docked complex (e.g., TrkA + benzimidazole) is placed in a simulation box, solvated with a water model (e.g., TIP3P), and neutralized with counter-ions.[17]
-
Force Field Application: A suitable force field, such as CHARMM36, is applied to describe the physics of all atoms in the system.[17]
-
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax into a stable state.
-
Production Run: A production simulation is run for an extended period (e.g., 100 nanoseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand interaction. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which measures conformational stability, and the calculation of binding free energy using methods like MM/PBSA.[17][18][19] A stable RMSD for the ligand throughout the simulation would lend high confidence to the initial docking prediction.
Conclusion and Future Directions
This computational guide demonstrates a comprehensive framework for evaluating a novel compound, this compound, against the TrkA kinase. The in silico results indicate that while the compound does not achieve the predicted binding affinity of clinically approved inhibitors, it adopts a relevant binding pose anchored by a key hydrogen bond in the hinge region. This suggests that the 2-chloro-7-(trifluoromethyl)benzimidazole scaffold is a promising starting point for structure-based drug design.
The logical next steps would involve synthesizing derivatives of this compound to improve its interaction profile—for example, by adding functional groups capable of forming additional hydrogen bonds or hydrophobic interactions observed in the more potent inhibitors. The workflow presented here—from initial docking to MD validation—provides a robust, repeatable, and scientifically rigorous blueprint for guiding these subsequent medicinal chemistry efforts.
References
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- YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
- MDPI. (n.d.). TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Selleckchem. (n.d.). TrkA Selective Inhibitors.
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- AutoDock Vina. (2020). Tutorial – AutoDock Vina.
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- Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
- RSC Publishing. (n.d.).
- Targeted Oncology. (2024). Emerging TRK Inhibitors Are Explored Across Cancer Settings.
- MedChemExpress. (n.d.). Trk Receptor | Inhibitors.
- YouTube. (2025).
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- ResearchGate. (2019).
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- NIH. (2022).
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
- NIH. (2021). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor.
- YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
- PubMed. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis.
- GROMACS - User discussions. (2025). GROMACS Result Analysis. Potential Issues?
- ResearchGate. (2017).
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- NIH. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Unknown Source. (n.d.).
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- PubMed Central. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies.
- NIH. (2021). Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents.
- NIH. (n.d.).
- MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- NIH. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
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Part 1: Initial Broad-Spectrum Selectivity Assessment: In Vitro Kinome Profiling
An In-Depth Guide to Assessing the Selectivity of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole: A Comparative Methodological Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, this compound. Given the compound's structural motifs—a benzimidazole core known to be a privileged scaffold in kinase inhibitor design, a trifluoromethyl group to enhance metabolic stability and binding affinity, and a chloro-substituent for potential specific interactions—a multi-pronged approach is essential to build a robust selectivity profile.[1]
Instead of presenting a static set of results, this guide details the strategic selection and implementation of gold-standard assays. We will explain the causal logic behind each experimental choice, provide validated, step-by-step protocols, and use hypothetical data to illustrate the comparative analysis required to truly understand a compound's specificity.
Expertise & Experience: The first step in characterizing a novel compound with a known kinase-binding scaffold is to understand its interaction landscape across the human kinome. A broad, high-throughput screen provides a global view of both intended and unintended targets, guiding all subsequent, more focused validation efforts. The most efficient and quantitative method for this initial assessment is a competitive binding assay, which is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations.
We will use the KINOMEscan™ platform as our reference methodology, which measures the amount of a test compound required to displace a proprietary ligand from the kinase active site.[2][3]
Experimental Protocol: Competitive Binding Kinase Assay (KINOMEscan™ Methodology)
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions to achieve the desired screening concentrations.
-
Assay Reaction:
-
Kinases are tagged with DNA and tethered to a solid support (e.g., beads).
-
The test compound and a proprietary, immobilized ligand are mixed with the kinase-tagged beads.
-
The reaction is allowed to reach equilibrium, during which the test compound competes with the immobilized ligand for binding to the kinase's active site.
-
-
Quantification:
-
After incubation, unbound reagents are washed away.
-
The amount of kinase-tagged beads remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The signal is inversely proportional to the test compound's binding affinity.
-
-
Data Analysis: Results are typically reported as a percent of control (%Ctrl), where the vehicle-only (DMSO) signal is 100% and a high-affinity control is 0%. A lower %Ctrl value indicates stronger binding.
%Ctrl = (test_compound_signal - positive_control_signal) / (negative_control_signal - positive_control_signal) * 100
Visualization: Kinome Profiling Workflow
Caption: Workflow for in vitro kinome selectivity profiling.
Comparative Data Analysis (Hypothetical)
To contextualize the selectivity, we compare our compound against a highly selective inhibitor (Imatinib) and a promiscuous, non-selective inhibitor (Staurosporine).
| Target Kinase | This compound (%Ctrl @ 1µM) | Imatinib (%Ctrl @ 1µM) | Staurosporine (%Ctrl @ 1µM) |
| ABL1 | 85 | 0.5 | 0.1 |
| c-KIT | 92 | 1.2 | 0.2 |
| PDGFRA | 78 | 2.5 | 0.3 |
| p38α (MAPK14) | 5.2 | 95 | 1.5 |
| JNK1 | 65 | 88 | 2.1 |
| VEGFR2 | 88 | 45 | 0.8 |
| EGFR | 95 | 98 | 3.5 |
Interpretation: The hypothetical data suggests our compound is highly selective for p38α over other kinases in this panel, unlike the promiscuous Staurosporine. While Imatinib is selective for its known targets (ABL1, c-KIT, PDGFRA), our compound shows a distinct and narrow target profile. This initial screen provides a primary target hypothesis (p38α) to validate in a cellular context.
Part 2: Cellular Target Engagement and Selectivity Validation
Trustworthiness: An in vitro binding event does not guarantee target engagement within the complex milieu of a living cell. Cellular permeability, intracellular ATP concentrations, and interactions with scaffolding proteins can all influence a compound's efficacy. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm that a compound physically binds to its intended target in a physiological environment.[4][5][6] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T or a cancer cell line with an active p38α pathway) to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge:
-
Harvest and aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Target Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., p38α) and a control protein (e.g., GAPDH) remaining in the soluble fraction using Western Blot or Mass Spectrometry.
-
-
Data Analysis: Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualization: Principle of CETSA®
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ambitbio.com [ambitbio.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. annualreviews.org [annualreviews.org]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethyl Benzimidazoles: A Comparative Analysis
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group into this privileged heterocycle often imparts remarkable enhancements to a molecule's pharmacological profile, including increased metabolic stability, enhanced binding affinity, and improved membrane permeability. Consequently, the development of efficient and versatile synthetic routes to trifluoromethylated benzimidazoles is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the most pertinent synthetic strategies, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal pathway for their specific needs.
I. The Classical Approach: One-Pot Condensation of o-Phenylenediamines and Trifluoroacetic Acid
The direct condensation of an o-phenylenediamine with trifluoroacetic acid (TFA) represents the most classical and straightforward approach to 2-(trifluoromethyl)benzimidazoles. This method, often referred to as the Phillips cyclocondensation, is prized for its operational simplicity and the ready availability of starting materials.[1]
Mechanism and Rationale: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by trifluoroacetic acid, followed by an intramolecular cyclization and subsequent dehydration to afford the benzimidazole ring. The use of a strong acid like TFA not only serves as the trifluoromethyl source but also as a catalyst for the cyclization and dehydration steps. The reaction is typically conducted at elevated temperatures, often under reflux conditions, to drive the dehydration process to completion.
Key Experimental Considerations:
-
Solvent: While the reaction can be performed neat, the use of a high-boiling solvent or an acidic medium like 4N HCl can facilitate the reaction.[2] Solvent-free conditions, involving grinding the reactants together and heating, have also been reported as a green alternative.[3]
-
Temperature: Reflux temperatures are commonly employed to ensure efficient cyclization and dehydration.
-
Work-up: A simple work-up procedure typically involves neutralization of the reaction mixture to precipitate the product, which can then be collected by filtration.
Performance Metrics:
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine, Trifluoroacetic acid | Reflux | High | [1] |
| 3,4-Diaminobenzoic acid, Trifluoroacetic acid | 4N HCl, Reflux, 5h | Not specified, but product precipitates | [2] |
| o-Phenylenediamine, Trifluoroacetic acid | Solvent-free, 140°C, 1-2h | High | [3] |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole-5-carboxylic acid [2]
-
In a suitable reaction vessel, dissolve 50 g (0.329 mol) of 3,4-diaminobenzoic acid in 300 ml of 4N HCl.
-
Add 40.5 g (0.355 mol) of trifluoroacetic acid to the solution.
-
Heat the mixture under reflux for 5 hours.
-
Cool the solution to 0°C.
-
Collect the precipitated product by suction filtration.
-
Wash the solid with water and dry at 40°C in vacuo.
II. The Power of Copper: Catalytic Routes to Trifluoromethyl Benzimidazoles
Copper-catalyzed methodologies have emerged as powerful and versatile tools for the synthesis of 2-(trifluoromethyl)benzimidazoles, offering broader substrate scope and milder reaction conditions compared to the classical approach. These methods often involve multi-component reactions or tandem C-N bond formation strategies.
A. Three-Component Synthesis from o-Iodoanilines, Anilines, and Ethyl Trifluoropyruvate
This elegant one-pot, three-component reaction provides a convergent approach to a variety of 2-(trifluoromethyl)benzimidazoles.[4]
Mechanism and Rationale: The proposed mechanism suggests an initial condensation of the o-iodoaniline with ethyl trifluoropyruvate. This is followed by an intermolecular Ullmann-type cross-coupling reaction with an aniline, and a subsequent intramolecular amination, all mediated by a copper catalyst. This sequence allows for the rapid assembly of the benzimidazole core with diverse substitution patterns.
Key Experimental Considerations:
-
Catalyst: A copper(I) source is typically employed.
-
Ligand: The use of a ligand can be crucial for the efficiency of the Ullmann coupling.
-
Solvent and Base: A polar aprotic solvent and a suitable base are generally required.
Performance Metrics:
| Starting Materials | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| o-Iodoanilines, Anilines, Ethyl trifluoropyruvate | Copper salt | Not specified in abstract | Moderate to good | [4] |
B. Tandem C-N Bond Formation from N-(2-Haloaryl)trifluoroacetimidoyl Chlorides
This approach utilizes pre-formed N-(2-haloaryl)trifluoroacetimidoyl chlorides, which undergo a copper-catalyzed intramolecular cyclization.
Mechanism and Rationale: The copper catalyst facilitates an intramolecular C-N bond formation between the nitrogen of the imidoyl chloride and the aryl halide. This tandem reaction efficiently constructs the benzimidazole ring. The choice of the halogen on the aryl ring (I, Br, or Cl) can influence the reaction conditions required.
Key Experimental Considerations:
-
Catalyst and Ligand: A CuI/TMEDA (tetramethylethylenediamine) system has been shown to be effective.
-
Solvent and Base: A polar solvent and a base are necessary to facilitate the reaction.
Performance Metrics:
| Starting Material | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| N-(2-haloaryl)trifluoroacetimidoyl chlorides, Primary amines | CuI/TMEDA | Not specified in abstract | Not specified in abstract | [5] |
III. The Versatility of Trifluoroacetimidoyl Chlorides: Metal-Free Pathways
Trifluoroacetimidoyl chlorides are not only valuable precursors for copper-catalyzed reactions but also for metal-free synthetic strategies, offering an alternative for avoiding transition metal contamination in the final products.
Mechanism and Rationale: In the absence of a metal catalyst, the cyclization can be promoted by a base. The reaction likely proceeds through a nucleophilic attack of an in situ generated amino group onto the imidoyl chloride carbon, followed by an intramolecular nucleophilic aromatic substitution (SNA_r_) to displace the halide and form the benzimidazole ring.
Key Experimental Considerations:
-
Base: A suitable base is crucial to deprotonate the nucleophilic amine and to neutralize the HCl generated during the reaction.
-
Solvent: The choice of solvent can influence the reaction rate and yield.
Performance Metrics:
| Starting Materials | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Aryl-2,2,2-trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | Toluene, 100°C, 12h | Moderate to good |[6] |
Experimental Protocol: General Procedure for the Synthesis of 2-Trifluoromethyl-1H-benzo[d]imidazole from 2,2,2-Trifluoro-N-phenylacetimidoyl chloride and 1,2-Phenylenediamine [7]
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve 2,2,2-trifluoro-N-phenylacetimidoyl chloride (1 mmol) and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry THF (5 ml).
-
Stir the solution for 30 minutes at room temperature.
-
Add 1,2-phenylenediamine (1 mmol) dropwise via a syringe.
-
Reflux the mixture for 15 hours under a nitrogen atmosphere.
-
After cooling, filter the reaction mixture and remove the solvent under reduced pressure.
-
Wash the obtained crude product with n-hexane to yield the desired product.
IV. The Green Chemistry Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.
Mechanism and Rationale: Microwave irradiation accelerates the reaction by efficiently heating the polar molecules in the reaction mixture, leading to a rapid increase in the internal temperature. This allows for the rapid completion of the cyclocondensation and dehydration steps involved in benzimidazole formation.
Key Experimental Considerations:
-
Microwave Reactor: A dedicated microwave reactor is required for safe and controlled heating.
-
Solvent: While some methods are solvent-free, the use of a high-dielectric constant solvent can enhance the efficiency of microwave heating.
-
Catalyst: Acidic catalysts are often used in conjunction with microwave irradiation.
Performance Metrics:
| Starting Materials | Reaction Conditions | Time | Yield (%) | Reference |
| o-Phenylenediamine, Carboxylic acid | HCl, Microwave (50% power) | 1.5 - 4 min | 80-95 | [8] |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), Microwave, 60°C | 5 min | 99.9 | [9] |
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of Benzimidazoles [8]
-
In a pestle and mortar, grind o-phenylenediamine (1.0 mmol) with the appropriate carboxylic acid (1.0 mmol).
-
Place the mixture in a 25 mL glass beaker and add two drops of hydrochloric acid (4 M).
-
Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes.
-
Recrystallize the crude product from a 50:50 mixture of ethanol and water.
V. In Situ Generation of Trifluoroacetonitrile: A Modern Approach
Trifluoroacetonitrile (CF₃CN) is a potent reagent for the synthesis of trifluoromethyl-containing heterocycles. However, its gaseous nature and toxicity make it challenging to handle. A recent and efficient method circumvents this issue by generating CF₃CN in situ.[10][11]
Mechanism and Rationale: A stable precursor is used to generate trifluoroacetonitrile under mild reaction conditions. The in situ generated CF₃CN then reacts with an o-phenylenediamine. The reaction is believed to proceed via a nucleophilic addition of an amino group to the nitrile, forming an imidamide intermediate, which then undergoes intramolecular cyclization to yield the 2-(trifluoromethyl)benzimidazole.[10]
Key Experimental Considerations:
-
CF₃CN Precursor: A stable and easily handleable precursor is required.
-
Reaction Conditions for Generation: Mild conditions for the in situ generation of CF₃CN are essential for safety and efficiency.
Performance Metrics:
| Starting Materials | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Diamines or amino(thio)phenols, in situ generated CF₃CN | Not specified in abstract | Good to excellent |[10] |
Comparative Summary and Outlook
The choice of a synthetic route for a particular trifluoromethyl benzimidazole derivative will depend on a multitude of factors including the desired substitution pattern, scale of the reaction, availability of starting materials, and the importance of adhering to green chemistry principles.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
As a Senior Application Scientist, it is understood that robust research and development are intrinsically linked to rigorous safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole (CAS No. 1075753-27-3), a halogenated heterocyclic compound frequently used as a pharmaceutical intermediate.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The disposal of this compound is governed by its chemical nature as a halogenated organic waste. Such compounds require specific disposal pathways due to the potential for the formation of toxic and persistent byproducts if not managed correctly. This guide will elaborate on the necessary precautions, step-by-step disposal procedures, and the scientific rationale behind these protocols.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as a hazardous substance, and appropriate precautions must be taken to minimize exposure.
Hazard Classification:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation. |
Immediate Actions and Personal Protective Equipment (PPE):
Due to its irritant properties, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[2] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[3]
-
Hand Protection: Nitrile gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for the specific brand in use.[2]
-
Body Protection: A fully buttoned lab coat must be worn at all times.[2]
In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms.[5] This classification dictates its disposal route.
Why Segregate Halogenated Organics?
Halogenated organic compounds are generally unsuitable for certain types of incineration with non-halogenated waste streams. The combustion of these compounds can produce acidic gases (such as hydrochloric acid and hydrofluoric acid) and other toxic byproducts, which require specialized scrubbers and high-temperature incineration to be neutralized and safely destroyed.[6]
Actionable Steps for Segregation:
-
Identify the Correct Waste Container: Utilize a designated waste container specifically for halogenated organic solvents and solids. These containers are often color-coded (commonly green) and must be clearly labeled as "Halogenated Organic Waste."[5]
-
Ensure Compatibility: The waste container must be compatible with the chemical. For solid waste, a sealable, airtight container is appropriate.[2]
-
Labeling: From the moment the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag.[7] The label must include the full chemical name, "this compound," and an accurate estimation of the quantity.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
For Solid Waste:
-
Collection: Collect the solid waste in its original container if possible, or in a compatible, clearly labeled secondary container.
-
Labeling: Affix a hazardous waste label to the container, detailing the contents and associated hazards.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Disposal Request: Once the container is full or no longer in use, arrange for its collection by a licensed hazardous waste carrier.[9]
For Contaminated Materials:
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[9]
-
Collection: Carefully sweep or scoop the absorbent material and the spilled chemical into a sealable, airtight container.[2]
-
Labeling and Disposal: Label the container as "Debris contaminated with this compound" and dispose of it as halogenated organic waste.
Empty Container Disposal:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: The first rinseate must be collected and disposed of as halogenated organic waste.[10] For highly toxic compounds, the first three rinses should be collected.[10]
-
Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glassware or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Regulatory Context
The disposal of this compound is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides stringent guidelines for the management of hazardous waste.[7] As a halogenated organic compound, this chemical falls under the purview of these regulations, which mandate its disposal at a permitted treatment, storage, and disposal facility.[11][12]
By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste.
References
- Safety Data Sheet for this compound. (2024). Vertex AI Search.
- Safety D
- Hazardous Waste Segreg
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
- Safety D
- Safety D
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Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
- 2-Chloro-1H-benzo[d]imidazole: Comprehensive Overview and Applic
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Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
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2-chloro-7-fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazole Request for Quotation. ChemBK. [Link]
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2-(Trifluoromethyl)-1H-benzimidazole. PubChem, National Center for Biotechnology Information. [Link]
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Imidazole. (2025). University of Washington. [Link]
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EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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2-Chlorobenzimidazole. PubChem, National Center for Biotechnology Information. [Link]
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Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole (CAS No: 1075753-27-3). As a valued researcher, your safety is paramount. This document is designed to build your trust by offering in-depth, field-proven insights that go beyond standard product information. The procedural guidance herein is based on established safety standards for analogous chemical structures and is intended to create a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, a robust safety protocol can be established by examining structurally similar compounds, such as other chlorinated and fluorinated benzimidazoles.[1] The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact can cause skin irritation, categorized as Skin Irritation Category 2.[2][3][4]
-
Serious Eye Irritation: The compound is expected to cause serious eye irritation (Eye Irritation Category 2A/2).[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4][5]
Given the trifluoromethyl group, additional caution is warranted due to the potential for hazardous decomposition products, such as hydrogen fluoride, under certain conditions (e.g., fire).[5] Therefore, a conservative and stringent approach to personal protective equipment (PPE) is mandatory.
Core PPE Recommendations: Your First Line of Defense
The selection of PPE is the final and critical barrier between you and potential chemical exposure.[6] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times when handling the solid or solutions. They provide a seal around the eyes to protect from splashes and fine particulates.[6][7] |
| Face Shield | Required when there is a significant risk of splashing (e.g., handling bulk quantities, preparing concentrated solutions, or during spill cleanup). Worn in conjunction with goggles.[6][8] | |
| Hand Protection | Nitrile Gloves | Powder-free nitrile gloves are recommended. They should be changed every 30-60 minutes or immediately if contamination is suspected.[6][8] For prolonged handling or when working with solutions, consider double-gloving.[8] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement for low-volume work. |
| Chemical-Resistant Gown | An impervious, long-sleeved gown made of a material like polyethylene-coated polypropylene is required for larger-scale operations or when there is a higher risk of contamination.[8] Cuffs should be tucked under the outer pair of gloves.[6] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation exposure. |
| N95 Respirator | If work outside of a fume hood is unavoidable or if dust generation is likely (e.g., during a spill), a NIOSH-approved N95 particulate respirator is required at a minimum.[1][8] |
Operational Plan for Safe Handling
A systematic approach to handling ensures that safety protocols are consistently applied. Follow this procedural guidance for all work involving this compound.
Step 1: Pre-Handling Safety Checklist
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3]
-
Locate the appropriate spill kit and verify its contents.
-
Assemble all necessary PPE as detailed in the table above.
Step 2: Donning PPE Workflow
The sequence of putting on PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning Personal Protective Equipment.
Step 3: Handling the Chemical
-
Weighing: Always weigh the solid chemical inside a fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container closed or covered as much as possible.
-
General Use: Handle all containers with care. Assume all surfaces in the immediate work area are potentially contaminated.[6]
Step 4: Doffing PPE Workflow
Removing PPE correctly is crucial to avoid transferring contaminants to your skin or clothing.
Caption: Procedural flow for the safe removal of contaminated PPE.
Emergency and Disposal Plans
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE, including a respirator, chemical-resistant gown, and double gloves.
-
Containment: Cover the spill with an absorbent material from a chemical spill kit, working from the outside in.
-
Cleanup: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste materials, including the chemical itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containers: Do not mix with other waste. Leave chemicals in their original containers if possible.
-
Collection: Place all contaminated materials in a clearly labeled, sealed container for hazardous waste.
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all national and local regulations.[2][3][4][5]
References
-
Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]
-
Lead Sciences. this compound.[Link]
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Halyard Health. Personal Protective Equipment When Working with chemotherapy Drugs.[Link]
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Storemasta. Examples of PPE for Various Dangerous Goods Classes.[Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
